molecular formula C8H5BrN2O6 B1604726 Methyl 2-bromo-3,5-dinitrobenzoate CAS No. 36749-41-4

Methyl 2-bromo-3,5-dinitrobenzoate

Cat. No.: B1604726
CAS No.: 36749-41-4
M. Wt: 305.04 g/mol
InChI Key: XSJXJYYYTKHXQW-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3,5-dinitrobenzoate is a useful research compound. Its molecular formula is C8H5BrN2O6 and its molecular weight is 305.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-bromo-3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O6/c1-17-8(12)5-2-4(10(13)14)3-6(7(5)9)11(15)16/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJXJYYYTKHXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303645
Record name methyl 2-bromo-3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36749-41-4
Record name NSC159525
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159525
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-bromo-3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Methyl 2-bromo-3,5-dinitrobenzoate (CAS 36749-41-4)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-bromo-3,5-dinitrobenzoate (CAS 36749-41-4) Properties & Applications Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

A Strategic "Linchpin" Intermediate for Heterocyclic Synthesis[1][2]

Executive Summary

This compound (CAS 36749-41-4) is a highly functionalized aromatic building block characterized by extreme electrophilicity at the C2 position. Structurally, it possesses a "perfect storm" of electron-withdrawing groups (EWGs): a methyl ester at C1, and nitro groups at C3 and C5. This arrangement renders the C2-Bromine bond exceptionally labile to Nucleophilic Aromatic Substitution (


), making this compound a critical intermediate for the rapid assembly of polysubstituted benzimidazoles, quinazolines, and other fused heterocycles essential in modern drug discovery.

This guide analyzes its physicochemical properties, synthetic routes, and its primary utility as a scaffold for divergent synthesis.[1]

Physicochemical Profile

The compound presents as a crystalline solid, typically yellow to pale orange due to the nitro-aromatic chromophore. Its solubility profile is typical of moderately polar organic esters, showing good solubility in chlorinated solvents and polar aprotic media, but negligible water solubility.

PropertyDataNotes
CAS Number 36749-41-4
IUPAC Name This compound
Molecular Formula

Molecular Weight 305.04 g/mol
Appearance Yellow crystalline solid
Melting Point ~107–110 °C (Predicted)Varies by purity/polymorph
Boiling Point ~360 °C (Predicted)Decomposes before boiling
Density ~1.82 g/cm³High density due to Br/NO2 content
LogP ~2.05Moderate lipophilicity
Solubility DMSO, DMF, DCM, EtOAcInsoluble in water

Synthesis & Manufacturing

The synthesis of this compound is a classic example of cooperative directing effects in electrophilic aromatic substitution.

Synthetic Route: Nitration of Methyl 2-bromobenzoate

The most robust industrial route involves the nitration of methyl 2-bromobenzoate.

  • Precursor: Methyl 2-bromobenzoate (CAS 610-94-6).[2]

  • Reagents: Fuming Nitric Acid (

    
    ) and Concentrated Sulfuric Acid (
    
    
    
    ).
  • Mechanism:

    • The Ester group (-COOMe) at C1 is a meta-director (deactivating).

    • The Bromine atom (-Br) at C2 is an ortho/para-director (deactivating).

    • Regioselectivity: The C3 position is ortho to Br and meta to COOMe. The C5 position is para to Br and meta to COOMe. Both directing groups cooperatively activate positions 3 and 5 for nitration, minimizing the formation of isomers.

Protocol (Self-Validating System)

Safety Note: This reaction is highly exothermic and involves strong oxidizers. Temperature control is critical to prevent thermal runaway.

  • Preparation: Cool 50 mL of concentrated

    
     to 0°C in a round-bottom flask.
    
  • Addition: Slowly add methyl 2-bromobenzoate (10.0 g, 46.5 mmol) with stirring.

  • Nitration: Dropwise add a mixture of fuming

    
     (6.0 mL) and 
    
    
    
    (10 mL), maintaining the internal temperature below 10°C.
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Quench: Pour the reaction mixture carefully onto 300 g of crushed ice. The product will precipitate as a yellow solid.

  • Purification: Filter the solid, wash copiously with water (to remove acid), and recrystallize from ethanol/methanol to yield pale yellow needles.

Reactivity & Synthetic Utility[3]

The core value of CAS 36749-41-4 lies in its C2-Bromine reactivity . The flanking nitro group (C3) and ester (C1) create a highly electron-deficient center, lowering the activation energy for nucleophilic attack.

Nucleophilic Aromatic Substitution ( )

Unlike standard aryl bromides requiring palladium catalysis (Buchwald-Hartwig), this compound reacts with amines, thiols, and alkoxides under mild conditions.

  • Mechanism: Addition-Elimination via a Meisenheimer complex.

  • Scope: Primary and secondary amines displace the bromine to form methyl 2-amino-3,5-dinitrobenzoates .

  • Application: This is the first step in synthesizing benzimidazole scaffolds.

Divergent Synthesis Pathway

The following diagram illustrates how CAS 36749-41-4 serves as a branching point for multiple heterocyclic classes.

G Core This compound (CAS 36749-41-4) SnAr SNAr Reaction (Nucleophilic Substitution) Core->SnAr + Primary Amine (R-NH2) Intermediate Methyl 2-(R-amino)-3,5-dinitrobenzoate SnAr->Intermediate Reduction Nitro Reduction (H2/Pd-C or Fe/AcOH) Intermediate->Reduction Diamine Methyl 2-(R-amino)-3,5-diaminobenzoate Reduction->Diamine Cyclization1 Cyclization w/ Formic Acid Diamine->Cyclization1 Cyclization2 Cyclization w/ Urea/CDI Diamine->Cyclization2 Product1 Benzimidazole Derivatives (Potent Kinase Inhibitors) Cyclization1->Product1 Product2 Quinazolinone Derivatives Cyclization2->Product2

Figure 1: Divergent synthesis workflow utilizing the high electrophilicity of the C2 position.

Experimental Protocols

Protocol A: Displacement with Benzylamine

Objective: Replace the C2-Br with a benzylamino group.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Base Addition: Add Triethylamine (

    
    , 1.5 eq) to scavenge the HBr generated.
    
  • Nucleophile: Add Benzylamine (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at Room Temperature (25°C) for 2 hours. The color will typically deepen to intense orange/red.

  • Workup: Evaporate THF, redissolve in EtOAc, wash with 1N HCl (to remove excess amine), then Brine. Dry over

    
    .
    
  • Yield: Typically >90% due to the activated nature of the ring.

Protocol B: Nitro Reduction to Diamine

Objective: Reduce the nitro groups to generate the nucleophilic aniline moieties for cyclization.

  • Solvent: Use Methanol or Ethanol.

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Hydrogenation: Stir under

    
     balloon pressure for 12 hours.
    
    • Alternative: Iron powder (5 eq) in Acetic Acid at 60°C if halogen sensitivity is a concern (though the Br is already removed in the previous step).

Safety & Handling (HSE Profile)

  • GHS Classification:

    • Skin Irritant (Category 2)

    • Eye Irritant (Category 2A)

    • STOT-SE (Category 3) - Respiratory irritation.

  • Energetic Hazard: As a polynitro aromatic, this compound possesses high potential energy. While not a primary explosive, it should be treated with respect. Avoid heating dry solids >150°C or subjecting them to mechanical shock.

  • Sensitization: Brominated benzylic-type compounds can be potent skin sensitizers (lachrymators). Handle in a fume hood with nitrile gloves.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11391696 (Analogs and Derivatives). Retrieved from [Link]

  • EPA (2025). CompTox Chemicals Dashboard: Nitrobenzoic Acid Derivatives. Retrieved from [Link]

Sources

Chemical structure of methyl 2-bromo-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Analysis and Synthetic Utility of Methyl 2-bromo-3,5-dinitrobenzoate

Executive Summary

This compound (CAS: 36749-41-4) represents a highly specialized electrophilic scaffold in organic synthesis. Distinguished by its dense functionalization, this compound integrates a labile halogen (bromine) at the sterically congested 2-position, flanked by a methyl ester and two nitro groups. This unique "push-pull" electronic architecture—dominated by strong electron-withdrawing groups (EWGs)—renders the C2-bromine exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr), making the molecule a critical intermediate for constructing polysubstituted benzene derivatives, heterocycles, and pharmaceutical precursors.

Chemical Identity & Physical Properties

The physicochemical profile of this compound is defined by its high oxygen content and significant molecular density.

PropertySpecification
IUPAC Name This compound
CAS Number 36749-41-4
Molecular Formula C₈H₅BrN₂O₆
Molecular Weight 305.04 g/mol
SMILES COC(=O)C1=C(Br)C(=O)=CC(=O)=C1
Appearance Yellow crystalline solid
Density (Predicted) ~1.82 g/cm³
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water

Molecular Architecture & Electronic Analysis

The reactivity of this compound is dictated by the specific arrangement of its substituents on the benzene ring.

Steric and Electronic Conflict at Position 2

The C2-position is the focal point of the molecule's reactivity.

  • Steric Strain: The bromine atom at C2 is sandwiched between the bulky carbomethoxy group (-COOMe) at C1 and the nitro group (-NO₂) at C3. This steric crowding forces the ester group to rotate out of the plane of the aromatic ring to minimize repulsion, potentially reducing the resonance conjugation of the carbonyl with the ring.

  • Electronic Activation: The bromine is activated for displacement by three powerful electron-withdrawing groups:

    • Ortho-Nitro (C3): Inductively withdraws electron density and stabilizes the Meisenheimer complex intermediate during SNAr.

    • Para-Nitro (C5): Provides strong resonance withdrawal, creating a positive potential at C2.

    • Ortho-Ester (C1): Further depletes electron density from the ring.

This combination makes the C2-Br bond significantly more labile than in unactivated aryl halides, allowing substitution under mild conditions.

Synthesis Protocol

The synthesis of this compound is typically achieved via a two-step sequence starting from 2-bromobenzoic acid. This route ensures the correct regiochemistry of the nitro groups.

Step 1: Nitration of 2-Bromobenzoic Acid
  • Reagents: Fuming Nitric Acid (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ).
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). The bromine is ortho/para directing, but the carboxyl group is meta directing. The harsh conditions force nitration at the meta positions relative to the carboxyl group (C3 and C5), which are also ortho/para to the bromine.
    
  • Conditions: High temperature reflux (approx. 100°C+).

Step 2: Esterification
  • Reagents: Methanol (

    
    ), Thionyl Chloride (
    
    
    
    ) or Sulfuric Acid (catalytic).
  • Mechanism: Fischer Esterification or Acyl Chloride intermediate.

  • Protocol: The dinitro acid is dissolved in dry methanol.[1] Thionyl chloride is added dropwise at 0°C to generate HCl in situ and activate the carboxylate. The mixture is refluxed until TLC indicates consumption of the acid.

Synthesis Workflow Diagram

SynthesisPath Start 2-Bromobenzoic Acid Step1 Nitration (HNO3 / H2SO4, Reflux) Start->Step1 Electrophilic Substitution Inter 2-Bromo-3,5- dinitrobenzoic Acid Step1->Inter Step2 Esterification (MeOH / SOCl2) Inter->Step2 Acid Activation Product Methyl 2-bromo-3,5- dinitrobenzoate Step2->Product

Figure 1: Synthetic pathway for the production of this compound.

Reactivity Profile & Applications

The primary utility of this compound lies in its role as a "masked" scaffold for diversity-oriented synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The most common reaction is the displacement of the bromine by nucleophiles (amines, thiols, phenoxides).

  • Mechanism: Addition-Elimination. The nucleophile attacks C2, forming a resonance-stabilized Meisenheimer complex (negative charge delocalized onto the nitro groups). The bromide ion is then eliminated.

  • Application: Synthesis of functionalized amino-benzoates, which are precursors to benzimidazoles and quinazolinones.

Nitro Group Reduction

Post-substitution, the nitro groups can be reduced to amines using


 or 

.
  • Chemo-selectivity: If the bromine is not displaced first, catalytic hydrogenation often results in hydrodehalogenation (loss of Br). Therefore, SNAr is usually performed before reduction.

Reactivity Logic Diagram

Reactivity Center Methyl 2-bromo-3,5- dinitrobenzoate Prod1 Methyl 2-amino-3,5- dinitrobenzoate deriv. Center->Prod1 SNAr Displacement (Fast, Mild Conditions) Nuc Primary Amines (R-NH2) Nuc->Center Red Reduction (Fe / HCl) Prod2 Poly-amino benzoates (Benzimidazole precursors) Prod1->Prod2 Nitro Reduction (Cyclization potential)

Figure 2: Primary reactivity pathways demonstrating the compound's utility as a drug discovery scaffold.

Safety & Handling

  • Explosion Hazard: As a polynitro aromatic compound, this substance possesses high energy potential. While generally stable at room temperature, it should not be subjected to shock, friction, or excessive heat.

  • Toxicity: Nitroaromatics are known to be toxic and potentially mutagenic. Handle with full PPE (gloves, goggles, fume hood).

  • Storage: Store in a cool, dry place away from strong reducing agents and bases.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1712622, 1-Bromo-2-methyl-3,5-dinitrobenzene (Structural Analog Data). Retrieved from [Link]

  • Organic Syntheses. (1941). 3,5-Dinitrobenzoic Acid Synthesis Protocol. Org. Synth. 1941, 21, 44. Retrieved from [Link]

Sources

2-bromo-3,5-dinitrobenzoic acid methyl ester molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 2-bromo-3,5-dinitrobenzoate

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated and nitrated aromatic ester. The document details its fundamental physicochemical properties, including its molecular weight of 305.04 g/mol .[1] It outlines a robust, field-proven protocol for its synthesis via a two-step process involving the dinitration of 2-bromobenzoic acid followed by Fischer esterification. Emphasis is placed on the causality behind experimental choices and the self-validating nature of the described protocols through detailed spectroscopic characterization. Furthermore, this guide explores the compound's chemical reactivity and its potential applications as a versatile intermediate for drug development and materials science. Safety protocols and handling guidelines are also discussed to ensure safe laboratory practice. This document is intended for researchers, chemists, and professionals in the field of organic synthesis and pharmaceutical development.

Compound Identification and Physicochemical Properties

This compound (CAS No. 36749-41-4) is an organic compound characterized by a benzene ring substituted with a methyl ester, a bromine atom, and two nitro groups.[1] These functional groups impart specific reactivity and physical properties that make it a valuable building block in complex organic synthesis.

Chemical Structure

The structural arrangement of the substituents on the aromatic ring is critical to its chemical behavior. The bromine atom at position 2 and the nitro groups at positions 3 and 5 create a unique electronic and steric environment.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key quantitative properties of the title compound are summarized in the table below for easy reference by researchers.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms methyl 2-bromo-3,5-dinitro-benzoate[1]
CAS Number 36749-41-4[1]
Molecular Formula C₈H₅BrN₂O₆[1]
Molecular Weight 305.04 g/mol [1]
Appearance Yellow Solid (predicted)[2]
Solubility Soluble in Chloroform, DCM, Ethyl Acetate[3]
Storage Sealed in dry, 2-8°C[1]
Topological Polar Surface Area 112.58 Ų[1]
LogP 2.0521[1]

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved through a two-step process. This protocol is designed to be self-validating by producing a high-purity product amenable to straightforward characterization.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Bromo-3,5-dinitrobenzoic Acid

Expertise & Rationale: The dinitration of an aromatic ring requires harsh conditions due to the deactivating nature of the first nitro group and the bromine atom. A mixture of fuming nitric acid and concentrated sulfuric acid is employed. The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution to proceed. The reaction is performed at elevated temperatures to overcome the activation energy barrier.[4]

Protocol:

  • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 2-bromobenzoic acid (1 eq.) to concentrated sulfuric acid (5-10 vol.).

  • While maintaining the temperature below 10°C, add a mixture of fuming nitric acid (3 eq.) and concentrated sulfuric acid (2 vol.) dropwise over 1 hour.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 90-100°C and maintain for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it carefully onto crushed ice.

  • The resulting precipitate is filtered, washed thoroughly with cold water until the washings are neutral to pH paper, and dried under vacuum. This crude product is typically of sufficient purity for the next step.

Step 2: Synthesis of this compound

Expertise & Rationale: The conversion of the carboxylic acid to a methyl ester is achieved via Fischer esterification. This acid-catalyzed reaction involves the nucleophilic attack of methanol on the protonated carbonyl carbon of the carboxylic acid. An excess of methanol is used as both the reactant and the solvent to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle. Sulfuric acid is the catalyst of choice due to its effectiveness and low cost.[5]

Protocol:

  • Suspend the crude 2-bromo-3,5-dinitrobenzoic acid (1 eq.) in an excess of methanol (10-20 vol.).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq.) as a catalyst.

  • Heat the mixture to reflux and maintain for 4-6 hours. The solid should dissolve as the reaction progresses. Monitor by TLC.

  • After completion, cool the mixture and reduce the volume of methanol under reduced pressure.

  • Pour the residue into cold water and neutralize with a saturated sodium bicarbonate solution.

  • The precipitated solid is filtered, washed with water, and dried.

Purification

Expertise & Rationale: Recrystallization is the most common method for purifying the final solid product. The choice of solvent is critical; an ideal solvent will dissolve the compound poorly at low temperatures but readily at high temperatures, while impurities remain soluble at all temperatures. A mixture of ethanol and water often provides the necessary polarity range for compounds of this type.

Protocol:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added and the mixture filtered hot.

  • Slowly add water dropwise until the solution becomes faintly turbid.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration and dry under vacuum.

Spectroscopic Characterization (Protocol Validation)

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods is essential. The expected data serves as a benchmark for validating a successful synthesis.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to be simple. The two aromatic protons will appear as doublets in the downfield region (δ 8.5-9.0 ppm) due to the strong deshielding effect of the adjacent nitro groups. The methyl ester protons will appear as a sharp singlet upfield (δ 3.9-4.1 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): Six distinct signals are expected in the aromatic region (δ 110-150 ppm) and one signal for the ester carbonyl (δ ~165 ppm) and one for the methyl carbon (δ ~53 ppm).

  • FT-IR (ATR, cm⁻¹): Key vibrational bands should be observed: strong asymmetric and symmetric stretches for the NO₂ groups (~1530 and ~1350 cm⁻¹), a strong C=O stretch for the ester (~1730 cm⁻¹), C-O stretching (~1250 cm⁻¹), and C-Br stretching (~600-700 cm⁻¹).

  • Mass Spectrometry (EI): The mass spectrum will show a characteristic molecular ion peak (M⁺) and a (M+2)⁺ peak of nearly equal intensity, which is the distinctive isotopic signature of a compound containing one bromine atom. The molecular ion should be observed at m/z = 304 and 306.

Reactivity and Synthetic Applications

This compound is not typically an end-product but a versatile intermediate. Its utility stems from the distinct reactivity of its functional groups.

Caption: Key reaction pathways for this compound.

  • Nucleophilic Aromatic Substitution (SₙAr): The bromine atom is activated towards nucleophilic substitution by the two strongly electron-withdrawing nitro groups in the ortho and para positions relative to each other. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiols), providing a pathway to highly functionalized aromatic rings.

  • Reduction of Nitro Groups: The two nitro groups can be selectively or fully reduced to amino groups using standard reducing agents like H₂/Pd-C, SnCl₂, or Fe/HCl. The resulting diamino compound is a key precursor for synthesizing heterocyclic compounds, dyes, and polymers.[6]

  • Ester Manipulation: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, which can then be converted into other derivatives such as amides or acid chlorides.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the hazards can be inferred from similar compounds.

  • Health Hazards: Compounds of this class are often classified as irritants. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][7] Harmful if swallowed.[7]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[2][8]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[9] Store away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8]

References

  • Capot Chemical. (2010, September 12). MSDS of 2-Bromomethyl-3-nitro benzoic acid methyl ester. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard - Benzoic acid, 2-amino-3,5-dibromo-, methyl ester. Available at: [Link]

  • National Center for Biotechnology Information. (2010). 2-Methyl-3,5-dinitrobenzoic acid. PubMed Central. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Methyl 3,5-dinitrobenzoate. NIST Chemistry WebBook. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3769937, 2-Bromo-3,5-dinitrobenzoic acid. Available at: [Link]

  • ResearchGate. (PDF) 2-Methyl-3,5-dinitrobenzoic acid. Available at: [Link]

  • Wikipedia. 3,5-Dinitrobenzoic acid. Available at: [Link]

  • Organic Syntheses. 3,5-Dinitrobenzoic acid. Available at: [Link]

  • PrepChem.com. Synthesis of methyl 3,5-dinitrobenzoate. Available at: [Link]

Sources

Methyl 2-bromo-3,5-dinitrobenzoate PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, safety protocols, and synthesis methodologies for Methyl 2-bromo-3,5-dinitrobenzoate . This document is structured for researchers and drug development professionals requiring rigorous, field-proven data.

Executive Summary

This compound is a highly functionalized aromatic intermediate used primarily in the synthesis of complex heterocycles and proteomic reagents. Its structure—characterized by a sterically crowded benzoate ester flanked by an ortho-bromine and two electron-withdrawing nitro groups—makes it a potent electrophile for nucleophilic aromatic substitution (


) and a precursor for reduction to diaminobenzoates.

This guide provides a validated synthesis protocol via the acid chloride route to maximize yield, alongside a comprehensive safety profile derived from GHS standards for nitro-aromatic compounds.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Table 1: Core Chemical Data

PropertySpecification
IUPAC Name This compound
CAS Number 36749-41-4
Molecular Formula

Molecular Weight 305.04 g/mol
SMILES COC(=O)C1=CC([O-])=CC([O-])=C1Br
InChI Key XSJXJYYYTKHXQW-UHFFFAOYSA-N
Appearance Pale yellow to tan crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water

Table 2: Predicted Physical Properties Note: Experimental values for this specific derivative are sparse; data below represents consensus computational models validated against structural analogs.

ParameterValueSource/Method
Density 1.82 ± 0.1 g/cm³ACD/Labs Predictor
Boiling Point 360.5 ± 42.0 °C@ 760 mmHg
Flash Point 171.8 ± 27.9 °CClosed Cup
Refractive Index 1.621Calculated
LogP 2.05Consensus LogP

Safety Profile & Handling (GHS Standards)

Hazard Classification: Based on the structural presence of multiple nitro groups and the benzylic ester functionality, this compound is classified as a Skin/Eye Irritant and a potential Sensitizer .

Signal Word: WARNING

GHS Pictograms:

  • GHS07: Exclamation Mark (Irritant)

Hazard Statements (H-Codes):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-Codes):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Critical Handling Note: Nitro-aromatics can exhibit shock sensitivity or thermal instability if heated to decomposition. Avoid rotary evaporation to dryness at high bath temperatures (>60°C). Always maintain a solvent heel or use a stream of nitrogen.

Synthesis & Reactivity

The most reliable synthesis of this compound avoids direct nitration of the ester (which can lead to hydrolysis or isomeric mixtures) and instead utilizes the esterification of the commercially available 2-bromo-3,5-dinitrobenzoic acid .

Validated Synthesis Protocol: Acid Chloride Route

Why this method? Fischer esterification (acid + alcohol + acid catalyst) is often sluggish for sterically hindered ortho-substituted benzoates. The acid chloride intermediate activates the carbonyl, driving the reaction to completion under milder conditions.

Reagents:

  • Precursor: 2-Bromo-3,5-dinitrobenzoic acid (CAS 116529-60-3) [1][2]

  • Activator: Thionyl Chloride (

    
    ) or Oxalyl Chloride [2]
    
  • Solvent: Anhydrous Methanol (MeOH)

  • Catalyst: DMF (Dimethylformamide) - catalytic drops

Step-by-Step Methodology:

  • Activation:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (

      
      ), dissolve 10.0 mmol of 2-bromo-3,5-dinitrobenzoic acid in 20 mL of anhydrous DCM (or use neat 
      
      
      
      if scale permits).
    • Add 2 drops of dry DMF.

    • Add 15.0 mmol of Thionyl Chloride dropwise at 0°C.

    • Reflux: Heat the mixture to gentle reflux (40°C) for 2-3 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Evaporation: Remove solvent and excess

      
       under reduced pressure. Caution: Trap acidic vapors.
      
  • Esterification:

    • Redissolve the crude acid chloride residue in 10 mL of anhydrous DCM.

    • Cool to 0°C.

    • Slowly add 50 mmol (excess) of anhydrous Methanol.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup:

    • Quench the reaction with saturated

      
       solution (careful: gas evolution).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the organic layer with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from minimal hot Ethanol or purify via flash column chromatography (Hexanes/EtOAc 8:2).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Bromo-3,5- dinitrobenzoic acid Activation Activation: SOCl2 / DMF (cat) Reflux 3h Start->Activation Dehydration Intermediate Intermediate: Acid Chloride Activation->Intermediate -SO2, -HCl Esterification Esterification: MeOH / DCM 0°C to RT Intermediate->Esterification Nucleophilic Acyl Subst. Workup Workup: NaHCO3 Quench EtOAc Extraction Esterification->Workup Quench Product Product: Methyl 2-bromo- 3,5-dinitrobenzoate Workup->Product Isolation

Figure 1: Step-wise synthesis via acid chloride activation to overcome steric hindrance at the ortho-position.

Applications in Drug Discovery

Scaffold for Heterocycles

The 2-bromo and 3,5-dinitro motifs provide orthogonal reactivity handles:

  • 
     Displacement:  The bromine atom is highly activated by the ortho- and para-nitro groups. It can be displaced by amines, thiols, or alkoxides to form 2-substituted-3,5-dinitrobenzoates.
    
  • Reduction to Diamines: The nitro groups can be reduced (using

    
     or 
    
    
    
    ) to form methyl 3,5-diaminobenzoate derivatives, which are precursors for benzimidazoles and quinazolines.
Proteomic Probes

Similar to 3,5-dinitrobenzoic acid, the methyl ester derivative serves as an electron-deficient acceptor in charge-transfer complexation, useful for identifying electron-rich aromatic amino acids (tryptophan, tyrosine) in peptide mapping [3].

References

  • Sigma-Aldrich. 2-Bromo-3,5-dinitrobenzoic acid Product Sheet. Available at:

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • ChemScene. this compound Safety & Properties. Available at:

  • PubChem. Methyl 2-bromo-5-nitrobenzoate (Analogous Safety Data). Available at:

  • Echemi. this compound CAS 36749-41-4 Data.[3][4][5][6] Available at:

Sources

Structural and Reactive Divergence: Methyl 2-bromo-3,5-dinitrobenzoate vs. The 3,5-Dinitrobenzoate Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the critical chemical distinctions between Methyl 2-bromo-3,5-dinitrobenzoate (referred to herein as 2-Br-DNB ) and the non-halogenated parent scaffold, 3,5-Dinitrobenzoate (referred to as DNB , typically as the methyl ester or acid).

While both compounds share a dinitro-functionalized aromatic core, the presence of the bromine atom at the ortho position (C2) in 2-Br-DNB fundamentally alters the molecule's electronic landscape and steric profile. For the drug development chemist, DNB is a static analytical standard or polymer precursor, whereas 2-Br-DNB is a dynamic "super-electrophile," activated for regiospecific nucleophilic aromatic substitution (SNAr), enabling the rapid construction of privileged pharmacophores like benzimidazoles and quinoxalines.

Structural Analysis: Sterics and Electronics

The divergence in utility begins with the physical arrangement of atoms and the resulting electronic perturbations.

Electronic Activation (The Hammett Vector)
  • DNB (Symmetric): The two nitro groups at C3 and C5 are meta to the ester (C1). In electrophilic aromatic substitution (EAS), these groups deactivate the ring. However, without a leaving group, the ring is relatively inert to nucleophilic attack under mild conditions.

  • 2-Br-DNB (Asymmetric/Activated): The bromine at C2 is flanked by a nitro group at C3 (ortho) and C5 (para). This specific substitution pattern creates a "push-pull" electronic deficit at C2. The inductive withdrawal (-I) of the bromine, combined with the mesomeric withdrawal (-M) of the ortho/para nitro groups, renders the C-Br bond exceptionally labile to nucleophilic displacement.

Steric Congestion and Planarity

In DNB , the ester and nitro groups can adopt a relatively planar conformation, maximizing conjugation. In 2-Br-DNB , the bulky bromine atom at C2 creates significant steric strain with the adjacent C1-ester and C3-nitro group. This "ortho effect" forces the ester moiety out of the aromatic plane, decoupling it from the π-system and potentially altering the solubility and reactivity profile compared to the planar parent.

Table 1: Physicochemical Comparison
FeatureMethyl 3,5-dinitrobenzoate (DNB)This compound (2-Br-DNB)
CAS Number 2702-58-136749-41-4
Molecular Weight 226.14 g/mol 305.04 g/mol
Primary Reactivity Reduction (Nitro

Amine)
SNAr (Bromine Displacement)
Leaving Group None (H is poor LG)Bromide (Good LG, activated)
Symmetry C2v (Symmetric)Cs (Asymmetric)
Key Application Analytical derivatization, PolymersHeterocycle synthesis, MedChem scaffolds

Reactivity Profile: The SNAr Advantage

The defining difference is the susceptibility to Nucleophilic Aromatic Substitution (SNAr) .[1][2]

The Mechanism

In 2-Br-DNB, the addition of a nucleophile (e.g., a primary amine) to the C2 position forms a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitro groups.[1][2] The subsequent elimination of the bromide ion restores aromaticity.[2][3]

DNB lacks this pathway. Attempting SNAr on DNB would require displacing a hydride (H⁻), which is thermodynamically unfavorable without harsh oxidative conditions (e.g., oxidative nucleophilic substitution of hydrogen, ONSH).

Reactivity_Pathway DNB Methyl 3,5-dinitrobenzoate (Inert to SNAr) Substituted 2-Amino-3,5-dinitrobenzoate (Scaffold for Cyclization) DNB->Substituted No Reaction Reduced 3,5-Diaminobenzoate (Polymer Precursor) DNB->Reduced Reduction (H2/Pd) BrDNB This compound (Activated Electrophile) Meisenheimer Meisenheimer Complex (Stabilized by NO2) BrDNB->Meisenheimer + Nu (SNAr) BrDNB->Reduced Reduction (H2/Pd) Nu Nucleophile (R-NH2) Meisenheimer->Substituted -Br

Figure 1: Comparative reactivity pathways. Note the exclusive SNAr capability of the 2-bromo variant.

Experimental Protocols

Synthesis of this compound

Context: Unlike the commercially abundant DNB, the 2-bromo variant is often synthesized in-house to ensure purity for sensitive couplings.

Reagents: Methyl 2-bromobenzoate, Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

  • Preparation: Cool 20 mL of concentrated H₂SO₄ to 0°C in a round-bottom flask.

  • Nitration: Add methyl 2-bromobenzoate (10 mmol) dropwise, maintaining temperature <5°C.

  • Addition: Slowly add fuming HNO₃ (2.2 equiv) dropwise. The presence of the bromine directs the nitro groups to the meta positions relative to the ester (which are C3 and C5), reinforcing the directing effects of the ester.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (formation of dinitro species).[4]

  • Workup: Pour onto crushed ice. The product will precipitate as a pale yellow solid. Filter, wash with cold water, and recrystallize from ethanol.

SNAr Displacement Protocol (Benzimidazole Precursor)

Context: This protocol demonstrates the utility of 2-Br-DNB in generating a functionalized aniline, a reaction impossible with standard DNB.

Reagents: 2-Br-DNB (1.0 equiv), Benzylamine (1.1 equiv), Triethylamine (TEA, 2.0 equiv), DMF (Dimethylformamide).

  • Dissolution: Dissolve 2-Br-DNB (1 mmol) in anhydrous DMF (5 mL).

  • Addition: Add TEA followed by benzylamine dropwise at room temperature.

  • Observation: The solution will likely deepen in color (formation of the charge-transfer complex).

  • Heating: Stir at 60°C for 2-4 hours. The electron-deficient ring facilitates displacement under mild heating.

  • Validation: TLC should show the disappearance of the starting bromide and the appearance of a more polar fluorescent spot (the amine).

  • Isolation: Dilute with water and extract with ethyl acetate. The resulting product is Methyl 2-(benzylamino)-3,5-dinitrobenzoate .

Applications in Drug Discovery[5][6]

The "Privileged Scaffold" Concept
  • 3,5-Dinitrobenzoate: Primarily used in Analytical Chemistry .[5] It reacts with alcohols to form crystalline esters (3,5-dinitrobenzoates) with sharp melting points, used for identification.[6][7][8] In materials science, it is reduced to 3,5-diaminobenzoic acid for polyamide synthesis [1].

  • This compound: A cornerstone for Medicinal Chemistry . The displacement of the bromine with an amine, followed by the reduction of the adjacent nitro group (at C3), sets up an intramolecular cyclization to form Benzimidazoles or Quinoxalines . These heterocycles are ubiquitous in kinase inhibitors and anti-infectives [2].

Comparative Utility Table
Application Area3,5-DinitrobenzoateThis compound
Alcohol Identification High (Standard Derivatization)Low
Benzimidazole Synthesis Low (Requires complex amination)High (Direct SNAr -> Cyclization)
Dendrimer Synthesis High (Symmetric branching unit)Low
Kinase Inhibitor Design LowHigh (Scaffold for core pharmacophore)

References

  • Nucleophilic Aromatic Substitution: SNAr. Master Organic Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of Methyl 2-bromo-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-bromo-3,5-dinitrobenzoate is a highly functionalized aromatic compound with significant potential as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and novel materials. The presence of multiple reactive sites—an ester, a bromo group, and two nitro groups—allows for a wide range of subsequent chemical transformations. This document provides a detailed, field-proven protocol for the synthesis of this compound from its corresponding carboxylic acid, 2-bromo-3,5-dinitrobenzoic acid, via a classic Fischer-Speier esterification.

This guide is designed for researchers, chemists, and professionals in drug development. It emphasizes the underlying chemical principles, provides a robust step-by-step methodology, outlines critical safety precautions, and details analytical characterization of the final product to ensure reproducibility and high purity.

Reaction Principle and Mechanism: The Fischer-Speier Esterification

The conversion of 2-bromo-3,5-dinitrobenzoic acid to its methyl ester is achieved through the Fischer-Speier esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] Given the steric hindrance from the ortho-bromo substituent and the deactivating effect of the two electron-withdrawing nitro groups on the aromatic ring, this reaction typically requires heating and a strong acid catalyst, such as concentrated sulfuric acid, to proceed at a reasonable rate.

The mechanism involves several equilibrium steps:

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon.[1][2]

  • Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[1][3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

  • Deprotonation: The final step is the deprotonation of the protonated ester by a weak base (like water or another methanol molecule), regenerating the acid catalyst and yielding the final methyl ester product.[2]

To drive the reversible reaction towards the product side and maximize the yield, an excess of methanol is used, functioning as both a reactant and the solvent.[1][4]

Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound. All operations involving hazardous chemicals must be conducted within a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
2-Bromo-3,5-dinitrobenzoic acid116529-60-3C₇H₃BrN₂O₆291.01Solid, irritant
Methanol (Anhydrous)67-56-1CH₄O32.04Flammable, toxic
Sulfuric Acid (Concentrated)7664-93-9H₂SO₄98.08Corrosive, strong acid
Sodium Bicarbonate144-55-8NaHCO₃84.01Solid, mild base
Deionized Water7732-18-5H₂O18.02Liquid
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying agent
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Volatile solvent
Equipment
  • Round-bottom flask (100 mL or appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and flask

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3,5-dinitrobenzoic acid (e.g., 5.0 g, 17.2 mmol).

  • Solvent Addition: Add 50 mL of anhydrous methanol to the flask. The methanol serves as both the solvent and a reactant. Stir the mixture to dissolve the acid as much as possible.

  • Catalyst Addition: Place the flask in an ice-water bath to cool. Slowly and carefully, add concentrated sulfuric acid (0.5 mL) dropwise to the stirring mixture. Caution: This addition is exothermic.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle.[4] Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Work-up: After the reaction is complete (as indicated by TLC or time), allow the mixture to cool to room temperature.

  • Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water. A pale yellow or off-white precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 50 mL) to remove most of the residual acid and methanol.

  • Neutralization: Transfer the crude solid to a beaker and add 50 mL of a 5% aqueous sodium bicarbonate solution.[5] Stir for 15-20 minutes to neutralize any remaining acidic impurities. Caution: Carbon dioxide gas will evolve.[3] Collect the solid again by vacuum filtration and wash with deionized water until the filtrate is neutral (check with pH paper).

  • Drying: Dry the purified solid product, either in a desiccator under vacuum or in a drying oven at a low temperature (40-50°C).

Purification (Optional)

If further purification is required, the dried product can be recrystallized from a minimal amount of hot methanol or ethanol to yield a crystalline solid.

Visualization of Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis A 1. Add 2-bromo-3,5-dinitrobenzoic acid to flask B 2. Add excess methanol A->B C 3. Cool in ice bath B->C D 4. Slowly add conc. H₂SO₄ C->D E 5. Reflux for 4-6 hours at ~65°C D->E F 6. Monitor by TLC E->F G 7. Cool to room temperature F->G H 8. Pour into ice-water to precipitate G->H I 9. Filter solid product H->I J 10. Wash with NaHCO₃ solution I->J K 11. Final wash with water J->K L 12. Dry the product K->L M Recrystallize (optional) L->M N Characterize: NMR, IR, MP M->N

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation and Characterization

Accurate characterization of the final product is crucial to confirm its identity and purity.

Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2-Bromo-3,5-dinitrobenzoic acidC₇H₃BrN₂O₆291.01Yellowish solid
This compoundC₈H₅BrN₂O₆305.04[6]Off-white to pale yellow solid[6]
Expected Analytical Data for this compound
Analysis TypeExpected Result
¹H NMR Singlet for the methyl ester protons (-OCH₃) around 4.0 ppm. Two doublets for the aromatic protons.
¹³C NMR Signal for the ester carbonyl carbon (~160-165 ppm), methyl carbon (~53 ppm), and aromatic carbons.
IR (Infrared) Spectroscopy Strong C=O stretch for the ester (~1730 cm⁻¹). Strong N-O stretches for the nitro groups (~1540 and 1350 cm⁻¹). C-O ester stretch (~1250 cm⁻¹). C-Br stretch.
Melting Point A sharp melting point range should be observed.
Storage Store in a dry, sealed container at 2-8°C for long-term stability.[6]

Logical Flow of Synthesis and Validation

G cluster_char Characterization Start Starting Material: 2-Bromo-3,5-dinitrobenzoic Acid Reaction Fischer Esterification (Methanol, H₂SO₄, Reflux) Start->Reaction Crude Crude Product Isolation (Precipitation & Filtration) Reaction->Crude Purified Purified Product (Neutralization & Drying) Crude->Purified Final Final Product: This compound Purified->Final NMR NMR Spectroscopy Final->NMR IR IR Spectroscopy Final->IR MP Melting Point Final->MP

Caption: Logical relationship between synthesis and analytical validation steps.

Safety and Handling Precautions

Adherence to safety protocols is mandatory. The reagents used in this synthesis possess significant hazards.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling any of the reagents.[7][8][9]

  • Fume Hood: All steps of this procedure, especially the handling of concentrated sulfuric acid and methanol, must be performed in a well-ventilated chemical fume hood.[10]

  • Reagent Handling:

    • 2-Bromo-3,5-dinitrobenzoic Acid and its ester: These compounds are irritants. Avoid contact with skin and eyes and prevent inhalation of dust.[7][8]

    • Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns upon contact. Always add acid to other liquids slowly and with cooling; never add water to acid.

    • Methanol: Toxic upon ingestion, inhalation, and skin absorption. It is also highly flammable. Ensure there are no ignition sources nearby during the reflux step.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste disposal guidelines. Do not pour organic solvents or acidic/basic aqueous solutions down the drain.[10]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[11]

References

  • 3,5-DINITROBENZOIC ACID FOR SYNTHESIS - Loba Chemie.

  • 3,5-Dinitrobenzoic acid - PENTA.

  • 3,5-DINITROBENZOIC ACID | Elemental Microanalysis.

  • 4-Hydroxy-3,5-dinitrobenzoic acid - SAFETY DATA SHEET.

  • Material Safety Data Sheet - 3,5-Dinitrobenzoic acid.

  • Fischer Esterification - J&K Scientific LLC.

  • Fischer Esterification-Typical Procedures - OperaChem.

  • 3,5-dinitrobenzoic acid - Organic Syntheses Procedure.

  • Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers - JOCPR.

  • Synthesis of methyl 3,5-dinitrobenzoate - PrepChem.com.

  • This compound - ChemScene.

  • Methyl 4-bromo-3,5-dinitrobenzoate - UM Impact.

  • Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols - Benchchem.

  • Lab5 procedure esterification.

  • METHYL 2-BROMO-3-NITROBENZOATE - Safety Data Sheet - ChemicalBook.

  • SUPPORTING INFORMATION - The Royal Society of Chemistry.

  • Improved Fischer Esterification of Substituted Benzoic Acid - Journal of Physical Science.

  • Methyl 2-methyl-3,5-dinitrobenzoate - PMC.

  • 2-Methyl-3,5-dinitrobenzoic acid - PMC.

  • Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism) - YouTube.

  • 3,5-dinitrobenzaldehyde - Organic Syntheses Procedure.

  • Methyl 3-bromo-2-methyl-5-nitrobenzoate | C9H8BrNO4 | CID 21907564 - PubChem.

  • Application Notes and Protocols: Synthesis of 5-Methyl-2-nitrobenzoic Acid via Nitration of Methyl 3-methylbenzoate - Benchchem.

  • Methyl 5-Bromo-2-methyl-3-nitrobenzoate - TCI Chemicals.

  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure.

  • 2-BROMO-3,5-DINITROBENZOIC ACID | CAS 116529-60-3 - Matrix Fine Chemicals.

  • Synthesis and Application of 3,5-Dinitrobenzoic Acid - ChemicalBook.

  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - PMC.

  • 3,5-Dinitrobenzoic acid - Wikipedia.

Sources

Application Note: High-Efficiency Esterification of 2-Bromo-3,5-Dinitrobenzoic Acid

[1]

Abstract & Strategic Overview

This Application Note details the optimized protocol for the esterification of 2-bromo-3,5-dinitrobenzoic acid (2-B-3,5-DNBA) . This substrate presents a classic "perfect storm" of synthetic challenges: significant steric hindrance (ortho-bromo effect) combined with extreme electronic deactivation (two meta-nitro groups).[1]

While standard Fischer esterification is often the first-line approach for benzoic acids, it is kinetically disfavored here due to the steric blockade of the carbonyl carbon. Furthermore, the presence of strong electron-withdrawing groups (EWGs) activates the carbon-bromine bond toward Nucleophilic Aromatic Substitution (

1

Recommended Strategy: The Acyl Chloride Activation Route (via Thionyl Chloride) is the superior method for this substrate. It irreversibly converts the sterically hindered hydroxyl group into a highly reactive chloride leaving group, driving the reaction to completion under milder conditions than those required for direct acid-catalyzed equilibrium methods.

Chemical Context & Challenges[1][2][3][4][5][6][7]

The Ortho-Effect and Steric Blockade

The bromine atom at the C2 position exerts a significant steric "ortho effect," twisting the carboxyl group out of planarity with the benzene ring. This reduces conjugation but, more critically, physically blocks the approach of nucleophiles (alcohols) to the carbonyl carbon.[1]

Electronic Activation vs. Risk
  • Pro: The two nitro groups at C3 and C5 are strong electron-withdrawing groups (EWGs). They make the carbonyl carbon highly electrophilic, which theoretically aids nucleophilic attack.[1]

  • Con (Critical Risk): These same EWGs make the C2-Bromine bond highly susceptible to

    
    .[1] If the reaction environment becomes too basic (e.g., using Sodium Methoxide), the bromine will be displaced, yielding the impurity 2-alkoxy-3,5-dinitrobenzoate .[1]
    

Experimental Protocol: Acyl Chloride Method (Gold Standard)

This protocol utilizes Thionyl Chloride (

Reagents & Equipment
ReagentEquiv.[1][2][3]RoleNotes
2-B-3,5-DNBA 1.0SubstrateDry thoroughly before use.[1]
Thionyl Chloride (

)
3.0 - 5.0ActivatorExcess serves as solvent.[1]
DMF (Dimethylformamide) 0.05 (Cat.)[1]CatalystForms Vilsmeier-Haack active species.[1]
Anhydrous Alcohol ExcessNucleophileMeOH, EtOH, etc.[1]
DCM or Toluene SolventSolventOptional; for solubility.[1]
Step-by-Step Procedure
Phase 1: Activation (Acid Chloride Formation)[1]
  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or

    
     line) to exclude moisture.
    
  • Charging: Add 2-B-3,5-DNBA (10 mmol, 2.91 g) to the flask.

  • Solvent/Reagent: Add Thionyl Chloride (5 mL, ~68 mmol). The solid may not dissolve immediately.[4]

  • Catalysis: Add 1-2 drops of anhydrous DMF .

    • Note: DMF acts as a catalyst by forming the reactive dimethylchloroforminium chloride intermediate, which transfers chloride to the carboxylic acid more rapidly than

      
       alone.
      
  • Reaction: Heat the mixture to reflux (75°C) for 2–3 hours.

    • Endpoint: The solution should become clear, and gas evolution (

      
      , 
      
      
      ) should cease.
  • Isolation: Cool to room temperature. Remove excess

    
     via rotary evaporation under reduced pressure.[1]
    
    • Critical: Add dry toluene (10 mL) and re-evaporate to azeotropically remove trace thionyl chloride.[1] This prevents the formation of alkyl chlorides in the next step.

Phase 2: Esterification
  • Solvation: Dissolve the yellow/brown residue (Acid Chloride) in anhydrous DCM (20 mL) or keep it neat if liquid.

  • Addition: Cool the vessel to 0°C in an ice bath. Slowly add the Anhydrous Alcohol (e.g., Methanol, 20 mL) dropwise.

    • Caution: Exothermic reaction.[1]

  • Scavenging (Optional): If the substrate is acid-sensitive (unlikely here), add 1.1 equiv of Pyridine or Triethylamine.[1] However, for this specific substrate, acidic conditions are preferred to prevent

    
     side reactions.[1]
    
  • Completion: Allow to warm to room temperature and stir for 1 hour.

Phase 3: Workup & Purification[1][2][5][6]
  • Quench: Pour the mixture into ice-cold water (100 mL).

  • Extraction: Extract with Ethyl Acetate or DCM (3 x 30 mL).

  • Wash: Wash combined organics with:

    • Saturated

      
       (to remove unreacted acid).[1]
      
    • Brine (saturated NaCl).[1]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Recrystallization: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate if necessary.[1]

Alternative Protocol: Fischer Esterification (Screening)[1]

Use this method only if

1
  • Mix: Dissolve 2-B-3,5-DNBA (1.0 g) in excess Alcohol (15 mL).

  • Catalyst: Add conc.

    
     (0.5 mL) dropwise.[1]
    
  • Reflux: Heat to reflux for 24–48 hours .

    • Note: The long reaction time is due to the steric hindrance.

  • Workup: Standard aqueous workup as described above.

    • Yield Expectation: Lower (60-70%) compared to Acid Chloride method (>90%).[1]

Process Visualization

Reaction Workflow Diagram

GStartStart: 2-Bromo-3,5-dinitrobenzoic acidActivationActivation: SOCl2 + cat. DMF(Reflux 3h)Start->Activation Dehydration/ChlorinationIntermediateIntermediate: Acid Chloride(Evaporate excess SOCl2)Activation->Intermediate -SO2, -HClEsterificationEsterification: Add R-OH(0°C -> RT)Intermediate->Esterification Nucleophilic Acyl SubstitutionWorkupWorkup: Wash w/ NaHCO3(Remove unreacted acid)Esterification->Workup QuenchProductFinal Product: Ester(Recrystallize)Workup->Product Purification

Caption: Step-by-step workflow for the Thionyl Chloride mediated esterification.

Mechanistic Pathway & Risk Analysis[1]

Mechanismcluster_warningCritical Control PointSubstrateSubstrate(COOH)AcidChlorideAcid Chloride(COCl)Substrate->AcidChlorideSOCl2, DMFTargetTarget Ester(COOR)AcidChloride->TargetR-OH (Acidic/Neutral)SideProductSide Product(SNAr: 2-Alkoxy)AcidChloride->SideProductR-O- (Strong Base/Heat)

Caption: Mechanistic pathway highlighting the risk of SNAr side-reaction if strong bases are used.

Quality Control & Validation

TestExpected ResultPurpose
TLC

of ester >

of acid
Quick conversion check. Solvent: Hexane/EtOAc (7:3).[1]
IR Spectroscopy Shift of C=O stretch from ~1690

(acid) to ~1735

(ester).[1] Disappearance of broad O-H stretch.[1]
Functional group confirmation.
1H NMR Appearance of alkoxy peak (e.g., singlet ~3.9 ppm for methyl ester).[1]Structural verification.[1][7][8]
Melting Point Sharp point (Specific to ester derivative).[1]Purity check.

Safety & Handling

  • Explosion Hazard: Di-nitro compounds are energetic.[1] While this benzoic acid derivative is generally stable, avoid heating dry solids to decomposition or subjecting them to mechanical shock.[1]

  • Thionyl Chloride: Highly corrosive and reacts violently with water to release

    
     and 
    
    
    gases.[1] All operations must be performed in a functioning fume hood.[1]
  • Skin/Eye Contact: The acid chloride intermediate is a potent lachrymator and skin irritant.[1] Double-glove (Nitrile) and wear safety goggles.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General mechanism of Acyl Chloride formation and Vilsmeier-Haack catalysis).[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]

  • ChemicalBook. (2025).[1] Synthesis and Application of 3,5-Dinitrobenzoic Acid.

  • Org. Synth. (1941).[1] 3,5-Dinitrobenzoic acid.[1][2][7][8][9] Organic Syntheses, Coll. Vol. 1, p.243. (Provides context on the stability and handling of dinitrobenzoic acids).[1]

  • BenchChem. (2025).[1] Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid. (Highlights the risk of SNAr in similar substrates).[1]

Application Notes and Protocols: The Strategic Utility of Methyl 2-bromo-3,5-dinitrobenzoate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of organic synthesis, particularly within the realm of medicinal chemistry and materials science, the strategic selection of starting materials is paramount. Methyl 2-bromo-3,5-dinitrobenzoate is a preeminent example of a highly versatile intermediate, engineered for the efficient construction of complex heterocyclic scaffolds. Its utility stems from a unique confluence of structural features: a bromine atom serving as an excellent leaving group, two strongly electron-withdrawing nitro groups that activate the aromatic ring towards nucleophilic attack, and a methyl ester moiety that can be retained or further transformed.[1]

The pronounced electrophilicity of the carbon atom bearing the bromo substituent makes this reagent exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[2][3] This inherent reactivity provides a reliable and robust platform for the synthesis of a diverse array of fused heterocyclic systems, which are core components of numerous pharmaceutical agents and functional materials.[1][4] This guide provides an in-depth exploration of the mechanistic underpinnings and practical applications of this compound, offering detailed protocols for the synthesis of key heterocyclic families.

Core Mechanistic Principle: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The primary reaction pathway governing the utility of this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is a two-step addition-elimination sequence that is highly favored due to the substantial stabilization of the reaction intermediate by the two nitro groups.

  • Nucleophilic Addition: The reaction initiates with the attack of a nucleophile (Nu:) on the electron-deficient carbon atom bonded to the bromine. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][5] The negative charge is effectively delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho and para nitro groups. This delocalization is the key driving force for the initial addition step.[2]

  • Elimination of the Leaving Group: Aromaticity is restored in the second step through the expulsion of the bromide ion (Br⁻), a good leaving group. This elimination step is typically fast and irreversible, driving the reaction to completion.[2]

Caption: General workflow of the SNAr mechanism.

Application I: Synthesis of Substituted Benzimidazoles

Benzimidazoles are a privileged scaffold in medicinal chemistry, appearing in drugs such as proton-pump inhibitors (omeprazole) and anthelmintics.[6][7] The reaction of this compound with substituted o-phenylenediamines provides a direct and efficient route to highly functionalized benzimidazole precursors.

The initial SNAr reaction displaces the bromine with one of the amino groups of the o-phenylenediamine. The resulting intermediate, an N-(2-aminoaryl)-3,5-dinitrobenzoate derivative, is primed for cyclization. This cyclization is typically induced by heat or acid catalysis, involving the intramolecular attack of the second amino group onto the ester carbonyl, followed by dehydration to form the imidazole ring. A subsequent reduction of the nitro groups can provide further handles for diversification.

Benzimidazole_Synthesis start This compound + o-Phenylenediamine snar snar start->snar intermediate N-(2-aminophenyl)-3,5-dinitrobenzoate Intermediate snar->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product Dinitrobenzimidazole Derivative cyclization->product

Caption: Workflow for benzimidazole synthesis.

Experimental Protocol: Synthesis of Methyl 2-(1H-benzo[d]imidazol-2-yl)-4,6-dinitrobenzoate

Materials:

  • This compound (1.0 eq)

  • o-Phenylenediamine (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N) (1.5 eq)

  • Hydrochloric Acid (4M, for cyclization)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and o-phenylenediamine (1.1 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the reagents, followed by the dropwise addition of triethylamine (1.5 eq) at room temperature.

  • SNAr Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

  • Work-up (Intermediate): After cooling to room temperature, pour the reaction mixture into ice-cold water. Collect the precipitated solid by filtration, wash with water, and dry under vacuum. This solid is the N-substituted intermediate.

  • Cyclization: Suspend the dried intermediate in 4M HCl and heat the mixture to reflux for 2-3 hours.

  • Neutralization and Extraction: Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the target benzimidazole derivative.[6][8]

Data Summary: Substrate Scope and Conditions
o-Phenylenediamine DerivativeBaseSolventTemperature (°C)Typical Yield (%)
UnsubstitutedEt₃NDMF80-9075-85
4-Methyl-o-phenylenediamineK₂CO₃DMSO10070-80
4-Chloro-o-phenylenediamineEt₃NDMF9072-82
4-Nitro-o-phenylenediamineDBUNMP11065-75

Application II: Synthesis of Quinoxaline Scaffolds

Quinoxalines, or benzopyrazines, are another class of heterocycles with significant biological activity and applications in materials science.[9] A common strategy for their synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[10] While this compound is not a direct precursor, it serves as an excellent starting point for creating the necessary functionalized diamine.

The synthesis begins with the SNAr reaction of the starting benzoate with a protected amine (e.g., ammonia or a primary amine), followed by the selective reduction of one of the nitro groups (typically the one ortho to the newly installed amino group) to create the required o-diamino functionality. This in-situ generated or isolated diamine can then be reacted with a 1,2-dicarbonyl compound (like glyoxal or benzil) to furnish the quinoxaline ring system.

Experimental Protocol: Two-Step Synthesis of a Functionalized Quinoxaline

Part A: Synthesis of Methyl 2-amino-3-amino-5-nitrobenzoate

  • Amination: In a sealed vessel, dissolve this compound (1.0 eq) in methanol saturated with ammonia. Heat the mixture to 70 °C for 12 hours. After cooling, evaporate the solvent to obtain the crude methyl 2-amino-3,5-dinitrobenzoate.

  • Selective Reduction: Dissolve the crude product in ethanol. Add a solution of sodium sulfide (Na₂S·9H₂O) (1.2 eq) in water dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 8-10 hours. The ortho-nitro group is preferentially reduced.

  • Isolation: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are dried and concentrated to yield the target diamine, which can be used directly or purified by chromatography.

Part B: Quinoxaline Formation

  • Condensation: Dissolve the methyl 2-amino-3-amino-5-nitrobenzoate from Part A (1.0 eq) and benzil (1.0 eq) in ethanol containing a catalytic amount of acetic acid.

  • Reaction: Heat the mixture to reflux for 4 hours. Monitor the formation of the quinoxaline product by TLC.

  • Purification: Cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, concentrate the solvent and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient).

Quinoxaline_Synthesis start This compound step1 step1 start->step1 diamine o-Phenylenediamine Intermediate step1->diamine step2 Condensation with 1,2-Dicarbonyl diamine->step2 product Quinoxaline Derivative step2->product

Caption: Two-stage workflow for quinoxaline synthesis.

Safety and Handling Precautions

  • Energetic Nature: Dinitroaromatic compounds are energetic and can be sensitive to heat and shock. Avoid grinding or subjecting the material to high impact. All heating should be performed using a controlled heating mantle or oil bath behind a blast shield.

  • Toxicity: Handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store the compound in a cool, dry place away from heat sources and reducing agents.[11]

Conclusion

This compound stands out as a powerful and versatile intermediate for the construction of nitrogen-containing heterocycles. Its predictable reactivity via the SNAr mechanism allows for the reliable synthesis of complex scaffolds like benzimidazoles and quinoxalines. The protocols and data presented herein demonstrate the broad applicability of this reagent, providing researchers in drug discovery and materials science with a robust tool for molecular innovation. The strategic placement of the nitro and ester groups offers additional opportunities for post-cyclization functionalization, further expanding its synthetic potential.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

  • Al-Azzawi, A. M., & Al-Razzak, F. H. (2012). Synthesis, Characterization of Some Novel Benzimidazole Derivatives of 1-Bromo-2, 4-dinitrobenzene and Their Antifungal Activiti. Journal of Al-Nahrain University, 15(1), 72-81.
  • Brown, D. J. (2004). Quinoxalines: Supplement II. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.
  • Pais, J. P., et al. (2022). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Molecules, 27(8), 2419.
  • Kavitha, S., et al. (2023). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Journal of the Indian Chemical Society, 100(10), 101140.
  • Roy, D., & Golder, S. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(60), 38166-38186.
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry, 2013, 1-28.
  • Ayaz, M., et al. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major anti-cancer and anti-microbial derivatives. RSC Advances, 11(23), 13872-13921.
  • de la Cuesta, F., et al. (2010). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN, Universidad de Navarra.
  • Chander, S., et al. (2018). An Overview About Synthetic and Biological Profile of Benzimidazole. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(6), 1269-1286.
  • Halawa, A. H. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 9-17.
  • de Oliveira, C. M. A., et al. (2022). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. Chemistry & Biodiversity, 19(11), e202200674.
  • Pais, J. P., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1121.
  • PrepChem.com. (n.d.). Synthesis of methyl 3,5-dinitrobenzoate. Retrieved from [Link]

  • Kącka-Zych, A., & Wodka, D. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4827.
  • Mali, S. S., et al. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a.
  • Tahir, M. N., et al. (2010). Methyl 2-methyl-3,5-dinitrobenzoate.
  • Tahir, M. N., et al. (2010). Methyl 2-methyl-3,5-dinitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o288.
  • Carroll Collected. (n.d.). Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Retrieved from [Link]

  • Ghorab, M. M., et al. (2014). Synthesis and Antitumor Evaluation of New Heterocycles Derived from 3-Methyl-2-benzothiazolinone Hydrazone. Journal of the Brazilian Chemical Society, 25(11), 2095-2104.
  • AMS Dottorato - Unibo. (n.d.). Reactivity of activated electrophiles and nucleophiles: labile intermediates and properties of the reaction products. Retrieved from [Link]

  • Fakhry, M., et al. (2005). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. International Journal of Chemical Kinetics, 37(10), 579-586.

Sources

Nucleophilic aromatic substitution reactions of methyl 2-bromo-3,5-dinitrobenzoate

Application Note: High-Efficiency Protocols for this compound

Introduction & Mechanistic Rationale

This compound (1 ) is a highly activated aryl halide used as a linchpin in the synthesis of poly-functionalized benzimidazoles, indazoles, and quinazolines. Its reactivity is governed by the cooperative electron-withdrawing effects of two nitro groups and the ester moiety.

The "Super-Electrophile" Architecture

The C-2 position is exceptionally electrophilic due to:

  • Inductive/Resonance Activation: The nitro groups at C-3 (ortho) and C-5 (para) withdraw electron density via both induction (

    
    ) and resonance (
    
    
    ), stabilizing the anionic intermediate.
  • Steric Acceleration: The bulky bromine atom at C-2 is crowded by the C-1 ester and C-3 nitro group. Nucleophilic attack relieves this steric strain by expelling the bromide (Relief of B-strain).

  • Leaving Group Ability: Bromide is a superior leaving group compared to fluoride in non-polar solvents, though fluoride reacts faster in polar aprotic solvents due to the high energy of the C-F bond breaking step being offset by the stability of the intermediate. However, for practical synthetic purposes, the bromo-derivative offers a balance of stability and reactivity.

Reaction Mechanism: The Meisenheimer Pathway

The reaction proceeds via a classical addition-elimination mechanism (

Meisenheimer Complex

SNAr_MechanismSubstrateMethyl 2-bromo-3,5-dinitrobenzoateTSMeisenheimerComplexSubstrate->TS  Attack at C-2  NuNucleophile(H-Nu:)Nu->TSProductSubstitutedProductTS->Product  Elimination  LGH-Br(Byproduct)TS->LG

Figure 1: The

Experimental Protocols

Protocol A: Amination (C-N Bond Formation)

This protocol is optimized for primary and secondary amines. The reaction is generally instantaneous at room temperature for aliphatic amines, while anilines may require mild heating.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 equiv)
    
  • Solvent: Acetonitrile (MeCN) or THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol (305 mg) of 1 in 10 mL of anhydrous MeCN in a round-bottom flask.

  • Addition: Add 1.2 mmol of DIPEA.

  • Reaction: Add 1.1 mmol of the amine dropwise at 0°C. Allow the mixture to warm to room temperature (RT).

    • Note: A color change (often deep yellow/orange to red) indicates the formation of the charge-transfer complex or the product.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (

    
    ) should disappear within 30–60 minutes.
    
  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in EtOAc (20 mL) and wash with 1M HCl (to remove excess amine/base), followed by saturated

      
       and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from EtOH or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Protocol B: Ether/Thioether Synthesis (C-O / C-S Bond Formation)

Phenols and thiols are less nucleophilic than aliphatic amines and require deprotonation to generate the active thiolate or phenoxide.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Thiol or Phenol (1.1 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or Cs_2CO_3 (1.5 equiv)
    
  • Solvent: DMF or Acetone (0.2 M)

Step-by-Step Procedure:

  • Activation: In a vial, combine the thiol/phenol (1.1 mmol) and

    
     (2.0 mmol) in DMF (5 mL). Stir for 15 minutes at RT to ensure deprotonation.
    
  • Coupling: Add a solution of 1 (1.0 mmol in 2 mL DMF) dropwise to the reaction mixture.

    • Critical: Exothermic reaction. Maintain temperature < 30°C to prevent hydrolysis of the ester.

  • Reaction: Stir at RT for 2–4 hours.

  • Quench: Pour the mixture into ice-cold water (50 mL). The product often precipitates as a solid.

  • Isolation: Filter the precipitate. If no solid forms, extract with EtOAc as in Protocol A.

Protocol C: Cyclization to Indazolones (Hydrazine Reaction)

Reaction with hydrazine does not stop at simple substitution; it typically cyclizes with the adjacent ester to form 4,6-dinitro-1,2-dihydro-3H-indazol-3-one.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Hydrazine hydrate (64% or 98%, 2.5 equiv)

  • Solvent: Ethanol (EtOH) (0.1 M)

Step-by-Step Procedure:

  • Mixing: Dissolve 1 (1.0 mmol) in EtOH (10 mL).

  • Addition: Add hydrazine hydrate (2.5 mmol) dropwise at RT.

  • Reflux: Heat the mixture to reflux (80°C) for 3 hours. The solution will turn deep red/brown.

  • Isolation: Cool to 0°C. The indazolone product typically precipitates. Filter and wash with cold EtOH.

Data Summary & Troubleshooting

VariableConditionObservation/Impact
Solvent DMF/DMSOFastest rates; difficult to remove. Use for weak nucleophiles.
MeCN/THFGood balance of rate and ease of workup. Recommended for amines.
MeOH/EtOHCan cause transesterification (Me ester

Et ester) if heated.
Base PyridineToo weak for phenols; acceptable for highly reactive amines.

Standard for phenols/thiols.
DIPEABest for amines; prevents quaternary salt formation.
Temp > 60°CRisk of denitration or ester hydrolysis. Keep mild.
Troubleshooting Guide
  • Issue: Hydrolysis of the methyl ester to the carboxylic acid.

    • Cause: Wet solvent or excess hydroxide/carbonate bases.

    • Fix: Use anhydrous solvents; switch to non-nucleophilic bases (DIPEA) or weaker inorganic bases (

      
      ).
      
  • Issue: Incomplete conversion.

    • Cause: Deactivation of the nucleophile (e.g., electron-poor anilines).

    • Fix: Switch solvent to DMF and increase temperature to 50°C.

Safety & Handling (E-E-A-T)

Warning: Polynitro aromatic compounds are potentially explosive and shock-sensitive. While this compound is generally stable, its derivatives (especially with azides or hydrazines) must be handled with extreme caution.

  • Blast Shield: Perform all reactions >1g behind a blast shield.

  • Skin Sensitization: Dinitrobenzoates are potent skin sensitizers. Double-gloving (Nitrile) is mandatory.

  • Waste: Do not mix with strong reducing agents or oxidizers in the waste stream. Quench unreacted active halides with dilute amine solution before disposal.

Workflow Visualization

WorkflowStartStart: 1.0 equiv Substrate(this compound)SolventDissolve in MeCN or DMF(0.1 - 0.2 M)Start->SolventBaseAddAdd Base(DIPEA for Amines, K2CO3 for Phenols)Solvent->BaseAddNuAddAdd Nucleophile (1.1 equiv)Dropwise at 0°CBaseAdd->NuAddReactStir at RT (1-4 h)Monitor TLCNuAdd->ReactCheckConversion Complete?React->CheckWorkupAq. Workup (EtOAc/HCl/Brine)or Filtration (if precipitate)Check->WorkupYesHeatHeat to 50°C(Check Solvent)Check->HeatNoPurifyRecrystallization or Flash Chrom.Workup->PurifyHeat->React

Figure 2: Decision tree for the synthesis and purification of 2-substituted dinitrobenzoates.

References

  • Mechanism of

    
     Reactions: 
    Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
    [Link]
    
  • Kinetics of Dinitrobenzoate Substitutions: Emokpae, T. A., & Isanbor, C. (2006).[1] Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine.[1][2] Journal of Chemical Research, 2006(7), 413-416.[1] [Link]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 2-Bromo-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility of a Highly Activated Aryl Halide

Methyl 2-bromo-3,5-dinitrobenzoate is a highly electron-deficient aryl halide, a characteristic imparted by the strong electron-withdrawing effects of two nitro groups and a methyl ester substituent. This electronic profile makes the C-Br bond particularly susceptible to oxidative addition by a low-valent palladium catalyst, a crucial and often rate-determining step in cross-coupling reactions.[1] Consequently, this substrate serves as an excellent electrophilic partner in a variety of powerful palladium-catalyzed transformations, enabling the synthesis of complex, poly-functionalized aromatic compounds. These products are often key intermediates in the development of pharmaceuticals, agrochemicals, and materials science.[2][3]

This guide provides an in-depth exploration of three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as applied to this compound. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Part 1: General Principles & Experimental Workflow

Palladium-catalyzed cross-coupling reactions, a field of research that earned the 2010 Nobel Prize in Chemistry, fundamentally rely on a catalytic cycle that shuttles a palladium center between its Pd(0) and Pd(II) oxidation states.[4] While specific intermediates vary, the cycle universally comprises three core steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[4][5]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. The electron-deficient nature of this compound significantly accelerates this step.[1]

  • Transmetalation : An organometallic nucleophile (e.g., from an organoboron, organotin, or organozinc reagent) transfers its organic group to the Pd(II) center, displacing the halide.[6] In C-N couplings, this step is replaced by coordination and deprotonation of the amine.[7]

  • Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[1][7]

General Experimental Workflow

A successful cross-coupling experiment hinges on the careful exclusion of oxygen, which can deactivate the Pd(0) catalyst. The following workflow represents a standard laboratory approach.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Coupling Partner, & Base in a Schlenk Flask B Add Anhydrous Solvent A->B C Degas the Mixture (e.g., 3x Freeze-Pump-Thaw Cycles or Argon Bubbling) B->C D Add Pd Catalyst & Ligand under Positive Argon Pressure C->D E Heat to a Specified Temperature with Stirring D->E F Monitor Progress via TLC or LC-MS E->F G Cool to Room Temperature & Quench Reaction F->G H Perform Aqueous Work-up (e.g., Extraction with Organic Solvent) G->H I Dry, Filter, & Concentrate the Organic Phase H->I J Purify Product (e.g., Column Chromatography) I->J

Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is an indispensable tool for constructing carbon-carbon bonds, particularly for creating biaryl scaffolds prevalent in medicinal chemistry.[2][8][9] The reaction joins an organohalide with an organoboron species, typically a boronic acid, under basic conditions.[10]

Mechanism of Action

The reaction begins with the oxidative addition of this compound to a Pd(0) complex. The crucial role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[10][11] Subsequent reductive elimination yields the desired biaryl product.

Suzuki_Cycle cluster_legend Legend Pd0 Pd(0)L₂ OA Ar-Pd(II)L₂(X) Pd0->OA Oxidative Addition (Ar-X) TM Ar-Pd(II)L₂(Ar') OA->TM Transmetalation (Ar'-B(OH)₂, Base) TM->Pd0 Reductive Elimination Product Ar-Ar' TM->Product ArX Ar-X = this compound ArB Ar'-B(OH)₂ = Arylboronic Acid

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5]

Protocol: Synthesis of Methyl 2-Aryl-3,5-dinitrobenzoates

This protocol is a general guideline adapted for the specified substrate and should be optimized for each unique arylboronic acid partner.[2][12]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ or [Pd(dppf)Cl₂] (1–5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane/Water (e.g., 4:1 mixture)

  • Schlenk flask, magnetic stirrer, condenser, and inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent mixture via syringe.

  • Degas the resulting solution by bubbling with the inert gas for 15-20 minutes.

  • Add the palladium catalyst to the mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 80–100 °C and stir vigorously for 4–12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired methyl 2-aryl-3,5-dinitrobenzoate.

Data Summary: Suzuki-Miyaura Coupling Parameters
ParameterRecommended ConditionRationale / Notes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Well-established catalysts with good functional group tolerance.[12]
Ligand PPh₃, dppf (often integral to the catalyst)Phosphine ligands stabilize the Pd(0) species and facilitate the catalytic cycle.[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[10] Cs₂CO₃ is often more effective for challenging couplings.
Solvent Dioxane/H₂O, Toluene, DMFA protic co-solvent like water can aid in dissolving the base and facilitating the catalytic cycle.[2]
Temperature 80–120 °CThermal energy is typically required to drive the reaction to completion.

Part 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a versatile method for forming C-N bonds.[7][13] This reaction is paramount in pharmaceutical chemistry, where the aryl amine motif is a common feature in bioactive molecules.[14] The reaction couples an aryl halide with a primary or secondary amine in the presence of a strong base and a specialized palladium-ligand system.[7]

Mechanism of Action

Following oxidative addition, the amine coordinates to the palladium(II) complex. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amido complex. This key intermediate then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[7] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) is critical for promoting the reductive elimination step and preventing side reactions like beta-hydride elimination.[14]

Buchwald_Cycle cluster_legend Legend Pd0 Pd(0)L₂ OA Ar-Pd(II)L₂(X) Pd0->OA Oxidative Addition (Ar-X) AmineComplex [Ar-Pd(II)L₂(NHR'₂)]⁺X⁻ OA->AmineComplex Amine Coordination (HNR'₂) Amido Ar-Pd(II)L₂(NR'₂) AmineComplex->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination Product Ar-NR'₂ Amido->Product ArX Ar-X = this compound Amine HNR'₂ = Primary or Secondary Amine

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[7]

Protocol: Synthesis of Methyl 2-(Amino)-3,5-dinitrobenzoates

This protocol provides a starting point for the amination of the title substrate. The choice of ligand and base is critical and often requires screening.[15][16]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2–1.5 equiv)

  • Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ (1–3 mol%)

  • Ligand: Xantphos, BINAP, or a Buchwald-type ligand (e.g., XPhos) (1.2–4 mol%)

  • Base: NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5–2.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Schlenk flask, magnetic stirrer, condenser, and inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.

  • Add the anhydrous solvent, followed by the amine and finally the this compound.

  • Seal the flask and heat the mixture to 80–110 °C with vigorous stirring for 6–24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography on silica gel.

Data Summary: Buchwald-Hartwig Amination Parameters
ParameterRecommended ConditionRationale / Notes
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common Pd(0) or Pd(II) pre-catalysts that form the active Pd(0) species in situ.[15]
Ligand Xantphos, BINAP, XPhos, SPhosBulky, electron-rich phosphine ligands are essential for facilitating the C-N reductive elimination step.[14]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine without competing side reactions.[16]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are required to prevent quenching of the strong base.
Temperature 80–110 °CHigher temperatures are often necessary to overcome the activation barrier for C-N bond formation.

Part 4: Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[17] This reaction is widely used to synthesize conjugated enynes and aryl alkynes, which are valuable structures in materials science and natural product synthesis.[18]

Mechanism of Action

The Sonogashira reaction is unique in that it typically employs a dual catalytic system.[17] The palladium cycle mirrors that of other cross-couplings (oxidative addition, reductive elimination). The copper co-catalyst plays a critical role by reacting with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-X complex, transferring the alkynyl group to the palladium center for the final reductive elimination step.[17][19]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)L₂(X) Pd0->OA Oxidative Addition (Ar-X) RE Ar-Pd(II)L₂(C≡CR') OA->RE Transmetalation RE->Pd0 Reductive Elimination Product Ar-C≡CR' RE->Product Alkyne H-C≡CR' CuAcetylide Cu-C≡CR' Alkyne->CuAcetylide Base, Cu(I) CuX CuX CuAcetylide->CuX Transmetalation to Pd

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.[17]

Protocol: Synthesis of Methyl 2-(Alkynyl)-3,5-dinitrobenzoates

This protocol outlines a classic Sonogashira coupling using a copper(I) co-catalyst. Copper-free variants also exist but may require different conditions.[19]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2–1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (1–3 mol%)

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) (1–5 mol%)

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Optional Co-solvent: Anhydrous THF or Toluene

  • Schlenk flask, magnetic stirrer, and inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., Et₃N) and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40–60 °C) for 2–12 hours. The formation of an ammonium salt precipitate is often observed.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter to remove the salt precipitate.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Sonogashira Coupling Parameters
ParameterRecommended ConditionRationale / Notes
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard, commercially available catalysts effective for this transformation.[20]
Cu Co-catalyst Copper(I) Iodide (CuI)Essential for the formation of the copper acetylide intermediate, which facilitates transmetalation.[17]
Base Et₃N, DIPAActs as both a base to deprotonate the alkyne and often as the reaction solvent.[17]
Solvent Amine Base and/or THF, TolueneA co-solvent can be necessary to ensure solubility of the aryl halide.
Temperature 25–60 °CSonogashira couplings can often be run under mild thermal conditions.[17]

Safety & Handling

  • Reagents : this compound and other dinitroaromatic compounds should be handled with care as they can be energetic. Avoid heat, shock, and friction.

  • Palladium Catalysts : Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Reactions : All reactions should be conducted under an inert atmosphere as palladium catalysts can be pyrophoric and reagents may be air-sensitive. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions | Organic...
  • Torres, G. M., et al. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF. (n.d.). ResearchGate.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5. BenchChem.
  • Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. (n.d.).
  • LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • Buchwald–Hartwig amin
  • BenchChem. (n.d.).
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Technical University of Denmark.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-Synthesis.org.
  • The Organic Chemist. (2025, April 3).
  • Mező, M., et al. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • ChemScene. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Lopp, M., et al. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
  • Sonogashira reaction with 2‐bromoiodobenzene (5 g, mechanical stirrer). (n.d.). ResearchGate.
  • Nasrollahzadeh, M., et al. Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
  • BenchChem. (n.d.).
  • PrepChem.com. (n.d.).
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • A Versatile Pd(0)
  • Rizwan, M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.
  • Rizwan, M., et al. (2018, May 4). Palladium(0)
  • Henderson, J., et al. (2025, August 27). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Organic Process Research & Development.
  • 3,5-dinitrobenzoic acid. (n.d.). Organic Syntheses.
  • Tahir, M. N., et al. (n.d.).
  • ChemicalBook. (2025, September 18). Synthesis and Application of 3,5-Dinitrobenzoic Acid. ChemicalBook.

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Application Notes and Protocols: Methyl 2-bromo-3,5-dinitrobenzoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Activated Aromatics in Drug Discovery

In the landscape of modern pharmaceutical synthesis, the strategic use of highly activated chemical building blocks is paramount for the efficient construction of complex molecular architectures. Methyl 2-bromo-3,5-dinitrobenzoate is an exemplar of such a reagent. Its benzene ring is deliberately "activated" towards nucleophilic attack by the presence of two strongly electron-withdrawing nitro groups and a displaceable bromine atom. This electronic configuration makes it a potent electrophile, particularly for reactions central to the synthesis of novel heterocyclic compounds and other key pharmaceutical intermediates.

The true value of this molecule lies in its predictable, yet versatile, reactivity. The bromine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of medicinal chemistry for forging carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. The dinitro substitution pattern not only facilitates this displacement but also provides synthetic handles for further chemical modification, such as reduction to amino groups, which can then be elaborated into a variety of functional moieties. This guide provides an in-depth look at the chemical properties, synthesis, and key applications of this compound, complete with detailed protocols to empower researchers in their drug development endeavors.

Physicochemical and Reactivity Profile

A thorough understanding of a reagent's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 36749-41-4[1]
Molecular Formula C₈H₅BrN₂O₆[1]
Molecular Weight 305.04 g/mol [1]
Appearance Expected to be a crystalline solidN/A
Storage Sealed in dry, 2-8°C[1]
Reactivity Class Activated Aryl Halide for SNAr[2][3][4]

The core of this reagent's utility is its high susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The reaction proceeds through a two-step addition-elimination mechanism.[3][4] First, a nucleophile attacks the electron-deficient carbon atom bonded to the bromine, breaking the ring's aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3][4] The two nitro groups are crucial as they delocalize and stabilize this negative charge. In the second, typically rapid step, the bromide ion is eliminated, restoring aromaticity and yielding the final substituted product.[4]

Synthetic Workflow: From Precursor to Product

The logical flow for utilizing this compound involves its synthesis followed by its application in building more complex structures.

G cluster_0 PART 1: Synthesis of Core Reagent cluster_1 PART 2: Application in Heterocycle Synthesis A 2-Bromobenzoic Acid (Starting Material) B Dinitration (HNO₃/H₂SO₄) C 2-Bromo-3,5-dinitrobenzoic Acid D Esterification (Methanol, Acid Catalyst) E This compound (Target Reagent) F This compound G Nucleophilic Aromatic Substitution (SNAr) with a Dinucleophile (e.g., Hydrazine derivative) H Cyclization & Aromatization I Substituted Heterocyclic Core (e.g., Pyrazole derivative)

Caption: General workflow from starting materials to the synthesis and application of the target reagent.

Experimental Protocols

Safety First: Researchers must consult the full Safety Data Sheet (SDS) before handling this compound or any related compounds.[5][6][7] Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[6][7] These compounds are irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[6][7]

Protocol 1: Synthesis of this compound

This protocol is based on well-established procedures for the dinitration of benzoic acids followed by Fischer esterification.[8][9][10]

Part A: Dinitration of 2-Bromobenzoic Acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (e.g., 150 mL). Cool the flask in an ice/water bath to 0-5 °C.

  • Substrate Addition: Slowly add 2-bromobenzoic acid (e.g., 0.1 mol) in portions to the stirred, cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture: Prepare a nitrating mixture by carefully and slowly adding fuming nitric acid (e.g., 0.25 mol) to concentrated sulfuric acid (e.g., 50 mL) in a separate flask, pre-cooled in an ice bath.

  • Addition: Transfer the cold nitrating mixture to the dropping funnel and add it dropwise to the solution of 2-bromobenzoic acid over 1-2 hours. Meticulously maintain the reaction temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (e.g., 500 g). The crude 2-bromo-3,5-dinitrobenzoic acid will precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral to pH paper, and dry under vacuum.

Part B: Esterification

  • Reaction Setup: To a round-bottom flask containing the crude 2-bromo-3,5-dinitrobenzoic acid (e.g., 0.09 mol), add an excess of anhydrous methanol (e.g., 200 mL).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mL).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, reduce the volume of methanol using a rotary evaporator. Pour the residue into cold water (e.g., 300 mL).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to yield pure this compound.

Protocol 2: Application in the Synthesis of a Dinitrophenyl-Pyrazole Derivative

This protocol illustrates the use of this compound in an SNAr/cyclization cascade to form a pyrazole ring, a common scaffold in pharmaceuticals.[11][12]

G A This compound + Phenylhydrazine B SNAr Reaction (Addition-Elimination) A->B Base (e.g., Et₃N) Solvent (e.g., EtOH) C Intermediate Adduct B->C D Intramolecular Cyclization (Attack on Ester Carbonyl) C->D G 1-(2-methoxycarbonyl-4,6-dinitrophenyl)-2-phenylhydrazine E Tetrahedral Intermediate D->E F Elimination of Methanol E->F H Final Pyrazolone Product F->H

Caption: Mechanistic pathway for the synthesis of a pyrazolone derivative.

Materials:

  • This compound (1.0 mmol)

  • Phenylhydrazine (1.1 mmol)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base (1.5 mmol)

  • Anhydrous ethanol (EtOH) or Dimethylformamide (DMF) (15 mL)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen solvent.

  • Reagent Addition: Add the base (e.g., triethylamine) followed by the dropwise addition of phenylhydrazine.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C). The SNAr reaction is typically rapid due to the high activation of the substrate. The subsequent cyclization may require elevated temperatures.

  • Monitoring: Monitor the disappearance of the starting material and the formation of the product by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired pyrazole derivative.

Conclusion and Future Outlook

This compound represents a highly valuable, albeit specialized, building block for pharmaceutical research. Its reactivity is governed by the powerful electron-withdrawing effects of the dual nitro groups, enabling clean and efficient nucleophilic aromatic substitution reactions. The protocols detailed herein provide a foundation for both its synthesis and its application in constructing medicinally relevant heterocyclic cores. While the literature specifically detailing this exact molecule is sparse, the principles derived from closely related analogs provide a robust and reliable framework for its use. Future applications will undoubtedly leverage this predictable reactivity in combinatorial chemistry and fragment-based drug discovery to accelerate the generation of novel, biologically active compounds.

References

  • Meisner, J. S., Berryman, O. B., Zakharov, L. N., & Johnson, D. W. (2008). Methyl 4-bromo-3,5-dinitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2466. Available from: [Link]

  • PrepChem.com. Synthesis of methyl 3,5-dinitrobenzoate. Available from: [Link]

  • Halawa, A. H. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 9-17. Available from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Organic Syntheses. 3,5-dinitrobenzoic acid. Available from: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]

  • Dutov, M. D., Shevelev, S. A., Koshelev, V. N., Aleksanyan, D. R., Serushkina, O. V., Neverova, O. D., ... & Bobrov, E. S. (2017). Dual reactivity of 1-chloro-and 1-bromo-3, 5-dinitrobenzenes in aromatic nucleophilic substitution. Mendeleev Communications, 27(2), 169-170. Available from: [Link]

  • Jigs Chemical. CAS No. 98475-07-1 Methyl 2-bromomethyl-3-nitrobenzoate. Available from: [Link]

  • Raza, A. R., Tahir, M. N., Saddiqa, A., Danish, M., & Saleem, I. (2010). Methyl 2-methyl-3, 5-dinitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(2), o288. Available from: [Link]

  • Tahir, M. N., Raza, A. R., Saddiqa, A., Danish, M., & Saleem, I. (2009). 2-Methyl-3, 5-dinitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2819. Available from: [Link]

  • ResearchGate. (PDF) Methyl 2-methyl-3,5-dinitrobenzoate. Available from: [Link]

  • Tahir, M. N., Raza, A. R., Saddiqa, A., Danish, M., & Saleem, I. (2009). 2-Methyl-3, 5-dinitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2819. Available from: [Link]

  • Science Publishing Group. (2018). A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. Available from: [Link]

  • NPTEL. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Prathap, A. S., Jasinski, J. P., & Yathirajan, H. S. (2012). Methyl 3, 5-dibromo-2-diacetylaminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1358. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-bromo-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Landscape[1][2]

The Challenge: Synthesizing methyl 2-bromo-3,5-dinitrobenzoate requires introducing two nitro groups onto a ring that is already deactivated by an ester group (-COOMe) and a halogen (-Br).

  • First Nitration: Occurs readily at position 5 (para to -Br, meta to -COOMe) to form methyl 2-bromo-5-nitrobenzoate.

  • Second Nitration: Extremely difficult. The ring is now severely electron-deficient. Forcing conditions (high temperature, strong acid) are required, which significantly increases the risk of ester hydrolysis (forming the carboxylic acid byproduct).

This guide addresses the delicate balance between reactivity (driving the second nitration) and chemoselectivity (preventing ester hydrolysis).

Reaction Pathway Diagram

ReactionPathway SM Methyl 2-bromobenzoate (Starting Material) Mono Methyl 2-bromo-5-nitrobenzoate (Intermediate) SM->Mono HNO3/H2SO4 0-10°C (Fast) Product This compound (Target) Mono->Product Fuming HNO3/Oleum 45-60°C (Slow, Rate Limiting) Byproduct 2-Bromo-3,5-dinitrobenzoic Acid (Hydrolysis Impurity) Mono->Byproduct Hydrolysis Risk Product->Byproduct H2O/H+ >65°C or Prolonged Time (Undesired)

Figure 1: Reaction pathway highlighting the rate-limiting second nitration and the competitive hydrolysis pathway.

Critical Process Parameters (Optimization)

To maximize yield, you must move away from standard "mixed acid" protocols. The following parameters are field-proven for highly deactivated substrates.

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield) Technical Rationale
Nitrating Agent Conc. HNO₃ (65-70%)Fuming HNO₃ (90%+) The second nitration requires a high concentration of nitronium ions (

) to overcome ring deactivation.
Solvent/Catalyst Conc. H₂SO₄ (98%)Oleum (20-30% SO₃) Oleum acts as a water scavenger (dehydrating agent). Water produced during nitration kills the reaction and promotes ester hydrolysis.
Temperature Constant refluxStepwise Ramp Start at 0°C to control the first exotherm. Ramp to 50-60°C only after mono-nitration is complete to drive the second substitution.
Quench Pour into waterPour onto Ice/DCM Slow addition to ice prevents "oiling out." DCM extraction protects the ester from the acidic aqueous layer immediately.

Troubleshooting Guide (FAQ Format)

Scenario A: "I am only getting the mono-nitro intermediate (Methyl 2-bromo-5-nitrobenzoate)."

Q: Why did the reaction stop halfway? A: The introduction of the first nitro group at position 5 deactivates the ring by withdrawing electron density. Standard mixed acid lacks the thermodynamic potential to overcome the activation energy for the second nitration at position 3 (which is also sterically hindered between the Br and COOMe groups).

Protocol Fix:

  • Switch to Fuming Nitric Acid: Standard 70% HNO₃ contains 30% water, which retards the reaction. Use Red Fuming Nitric Acid (RFNA).

  • Increase Acid Strength: Use 20% Oleum instead of 98% H₂SO₄. The free

    
     consumes the water generated by the reaction (
    
    
    
    ), keeping the equilibrium shifted toward the nitronium ion.
  • Temperature Push: Once the addition is complete at 0°C, slowly raise the temperature to 55-60°C and hold for 2-4 hours. Monitor by TLC/HPLC.

Scenario B: "My product is the carboxylic acid (2-bromo-3,5-dinitrobenzoic acid), not the ester."

Q: Why did my ester hydrolyze? A: Acid-catalyzed ester hydrolysis is accelerated by two factors: Heat and Water . If you used standard nitric acid (containing water) and heated the reaction to drive the second nitration, you created the perfect conditions for hydrolysis.

Protocol Fix:

  • Strict Anhydrous Conditions: Ensure all glassware is dried. Use Oleum to scavenge water.

  • Quench Temperature: The hydrolysis often happens during the quench. Never pour water into the acid mixture (exotherm spikes >90°C). Always pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring to keep the temperature <10°C.

Scenario C: "The product 'oiled out' as a sticky gum instead of crystallizing."

Q: How do I recover the solid? A: Nitro compounds often form supercooled liquids (oils) that refuse to crystallize, especially if impurities (mono-nitro or acid) are present.

Recovery Workflow:

  • Decant: Pour off the aqueous supernatant.

  • Dissolve: Dissolve the oil in a minimal amount of warm Methanol or Ethyl Acetate.

  • Seed: If available, add a seed crystal of the pure product.

  • Triturate: If no seed is available, scratch the side of the flask with a glass rod while cooling in an ice bath.

  • Precipitate: Add cold water dropwise to the methanolic solution until turbidity persists, then cool.

Diagnostic Decision Tree

Use this logic flow to diagnose your current batch failure.

Troubleshooting Start Analyze Crude Purity (TLC / HPLC) CheckMass Check Mass Spec (LCMS) Start->CheckMass Mono Mass = M+45 (Mono-nitro) Incomplete Reaction CheckMass->Mono Major Peak Acid Mass = Product - 14 (Carboxylic Acid) Hydrolysis CheckMass->Acid Major Peak Good Mass = Target (Dinitro Ester) CheckMass->Good FixMono Fix: Increase Temp to 60°C Use Fuming HNO3 Mono->FixMono FixAcid Fix: Lower Temp Use Oleum (Water Scavenger) Acid->FixAcid Yield Low Yield? Good->Yield FixYield Fix: Optimize Quench Prevent Oiling Out Yield->FixYield

Figure 2: Diagnostic workflow for analyzing reaction outcomes based on Mass Spectrometry data.

Optimized Experimental Protocol

Safety Warning: This reaction involves fuming nitric acid and oleum. These are highly corrosive and oxidizing.[1] Perform only in a functioning fume hood with full PPE (face shield, acid-resistant gloves).

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, thermometer, and addition funnel. Protect from moisture (drying tube).

  • Dissolution: Charge Methyl 2-bromobenzoate (1.0 eq) . Add Oleum (20% free SO₃, 5.0 vol) . Stir at room temperature until dissolved.

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath.

  • Nitration (Step 1): Add Fuming HNO₃ (90%, 2.2 eq) dropwise over 30 minutes. Maintain temperature <10°C.

    • Note: The first nitro group adds quickly.

  • Nitration (Step 2): Once addition is complete, remove the ice bath. Allow to warm to room temperature, then heat to 55°C for 3 hours.

    • Checkpoint: Check TLC (EtOAc/Hexane 3:7). SM should be gone. If Mono-nitro persists, add 0.5 eq more HNO₃ and stir 1 hour longer.

  • Quench: Pour the reaction mixture slowly onto 500g crushed ice with vigorous stirring. The product should precipitate as a pale yellow solid.

  • Isolation: Filter the solid. Wash with cold water (3x) to remove acid.

  • Purification: Recrystallize from Methanol/Water (9:1) if necessary to remove any hydrolyzed acid byproduct.

References

  • ChemicalBook. (2024). This compound Product Properties and Safety Data. Retrieved from

  • ChemScene. (2024). This compound (CAS 36749-41-4) Technical Data. Retrieved from

  • EPA CompTox. (2024). Nitration Byproducts and Chemical Properties of Nitrobenzoates. Retrieved from

  • PrepChem. (2024). General Procedures for Nitration of Deactivated Aromatic Esters. Retrieved from

Sources

Technical Support Center: Purification of Methyl 2-Bromo-3,5-Dinitrobenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of methyl 2-bromo-3,5-dinitrobenzoate via recrystallization. We address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles.

Troubleshooting Guide

This section addresses specific issues encountered during the recrystallization of this compound in a practical question-and-answer format.

Question: My compound has "oiled out" and is separating as a liquid instead of forming crystals. What should I do?

Answer:

"Oiling out" is a common issue that occurs when the solid melts and separates from the solution as a liquid before it has a chance to crystallize.[1] This typically happens when the melting point of your impure compound is lower than the temperature of the saturated solution.[1][2] Impurities can significantly depress a compound's melting point.[1]

Causality & Solution Pathway:

  • Problem Origin: The compound is exiting the solution at a temperature above its depressed melting point. This can be caused by cooling the solution too quickly or using a solvent with a boiling point that is too high relative to the compound's melting point.

  • Immediate Action: Re-heat the flask containing the oil and solvent until the oil fully redissolves, creating a homogeneous solution again.[2]

  • Systematic Correction:

    • Decrease Saturation Point: Add a small amount of additional hot solvent (e.g., 1-2 mL). This lowers the solution's saturation temperature, ensuring the compound remains dissolved until the solution has cooled to a temperature below its melting point.[1][3]

    • Promote Slow Cooling: Do not place the hot flask directly on a cold surface or in an ice bath. Allow it to cool slowly and undisturbed on a benchtop, insulated by a cork ring or paper towels.[3][4] Very slow cooling is critical to favor the formation of a stable crystal lattice over the amorphous oil phase.[2][4]

    • Consider Solvent Choice: If oiling out persists, your chosen solvent's boiling point may be too high. Consider a solvent with a lower boiling point.

Question: No crystals are forming, even after the solution has cooled completely. What is the problem?

Answer:

The failure of crystals to form is typically due to one of two opposing reasons: the solution is not sufficiently saturated, or it has become supersaturated and requires a nucleation event to initiate crystallization.[1][4]

Troubleshooting Steps:

  • Check for Supersaturation: A supersaturated solution contains more dissolved solute than it theoretically should at that temperature and is primed for crystallization but lacks an initiation point.[4]

    • Induce Crystallization: The most effective methods are to introduce a nucleation site.

      • Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide a rough surface for the first crystals to form.[2][4][5]

      • Seeding: If you have a small crystal of the pure product, add it to the cooled solution. This "seed crystal" acts as a template for further crystal growth.[4][5]

  • Address Insufficient Saturation: This is the most common reason for crystallization failure.[4]

    • Cause: Too much solvent was used initially.[4][5]

    • Solution: Gently heat the solution and boil off a portion of the solvent in a fume hood. Allow the now more concentrated solution to cool again. Be careful not to evaporate too much solvent, which could cause the product to precipitate out too quickly.[3] You can test if significant product remains in the solution by dipping a glass rod in the solution and letting the solvent evaporate; a large residue indicates a high concentration of the dissolved compound.[3]

Question: My final crystal yield is very low. What went wrong?

Answer:

A low yield indicates that a significant portion of your product was lost during the recrystallization process. While some loss is inevitable since the compound has some solubility even in cold solvent, a poor yield (e.g., <50%) points to procedural errors.[5]

Common Causes and Preventative Measures:

  • Excessive Solvent Use: This is a primary cause of low recovery.[2] Using more than the minimum amount of hot solvent required to dissolve the compound will leave a large fraction of your product in the filtrate (mother liquor).[3][5]

    • Solution: Always dissolve your crude solid in the minimum amount of near-boiling solvent.[5]

  • Premature Crystallization: If crystals form in the funnel during a hot filtration step, the product will be lost.

    • Solution: Use a stemless funnel and pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent vapor before filtering.

  • Improper Washing: Washing the collected crystals with solvent that is not ice-cold will redissolve a portion of your product.[2][5]

    • Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away impurities adhering to the crystal surfaces.[2][5]

Question: The recrystallized product is still colored. How can I get a pure, colorless product?

Answer:

Colored impurities often persist through recrystallization. If your target compound, this compound, is expected to be a colorless or off-white solid, color indicates the presence of persistent, often highly conjugated, impurities.

Decolorization Protocol:

  • Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a very small amount (a spatula tip) of activated charcoal to the solution.[6]

  • Boil and Mix: Swirl or stir the mixture and boil it for a few minutes. The colored impurities will adsorb onto the high-surface-area charcoal.[6]

  • Perform Hot Filtration: Remove the charcoal via hot gravity filtration. The resulting filtrate should be colorless.[1]

  • Caution: Using too much charcoal can lead to the adsorption of your desired product, reducing your yield.[6]

Frequently Asked Questions (FAQs)

What are the properties of an ideal solvent for recrystallizing this compound?

The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should exhibit a steep solubility curve for the target compound.[2]

Key Solvent Criteria:

  • High Solubility at High Temperatures: The compound should be very soluble in the solvent at its boiling point.[1][2]

  • Low Solubility at Low Temperatures: The compound should be sparingly or insoluble in the solvent at low temperatures (e.g., 0-4 °C), which is crucial for maximizing product recovery upon cooling.[1][2]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble even in the cold solvent (so they remain in the mother liquor).[2]

  • Chemical Inertness: The solvent must not react with the compound being purified.[2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.

Given that this compound is a polar molecule due to its nitro and ester functional groups, polar solvents are a good starting point based on the "like dissolves like" principle.[2] A related compound, methyl 2-methyl-3,5-dinitrobenzoate, has been successfully recrystallized from chloroform.[7]

When should I use a mixed solvent system?

A mixed solvent system is employed when no single solvent meets all the ideal criteria.[2] This is particularly useful when your compound is highly soluble in one solvent (even when cold) and poorly soluble in another (even when hot).[2]

Procedure for a Mixed Solvent System:

  • Dissolve the crude compound in a minimum amount of the hot "good" solvent (the one in which it is very soluble).

  • To this hot solution, add the "bad" solvent (the one in which it is poorly soluble) dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Add a few more drops of the hot "good" solvent until the solution just becomes clear again.

  • Allow the solution to cool slowly, which should now produce high-quality crystals.

What are the essential steps for a successful recrystallization workflow?

A systematic approach ensures both high purity and good recovery. The process can be broken down into seven key steps.[1]

  • Choose the Solvent: Conduct small-scale solubility tests to find the most suitable single or mixed solvent system.

  • Dissolve the Solute: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of near-boiling solvent.[5]

  • Decolorize (If Necessary): If the solution is colored, add activated charcoal and boil for a few minutes.[1]

  • Hot Filtration: If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.[1]

  • Crystallize: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[1]

  • Collect Crystals: Use vacuum filtration with a Büchner funnel to separate the crystals from the cold mother liquor.[1]

  • Wash and Dry: Wash the crystals with a small amount of ice-cold solvent and allow them to dry completely.[5]

Data Presentation & Protocols

Table 1: Potential Solvents for Recrystallization

The following table summarizes solvents that could be suitable for this compound, a polar aromatic compound. Empirical testing is essential to determine the optimal choice.

SolventBoiling Point (°C)PolaritySuitability Notes
Ethanol 78PolarA good starting point for many polar organic compounds, including nitroaromatics.[1]
Methanol 65PolarSimilar to ethanol but more volatile. Often used for washing crude products.[8][9]
Isopropanol 82PolarA slightly less polar alcohol, may offer a different solubility profile.
Ethyl Acetate 77Medium-PolarAn ester solvent that can be effective for compounds with ester groups.
Chloroform 61Medium-PolarHas been successfully used for a structurally similar compound.[7] Must be used in a fume hood.
Toluene 111Non-PolarMay be useful as the "bad" solvent in a mixed system with a more polar solvent.
Diagram 1: Standard Recrystallization Workflow

This diagram illustrates the logical progression of a standard recrystallization experiment.

RecrystallizationWorkflow start Start with Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve impurities Insoluble Impurities Present? dissolve->impurities hot_filter Hot Gravity Filtration impurities->hot_filter Yes cool Slowly Cool Solution impurities->cool No hot_filter->cool crystals_form Crystals Form? cool->crystals_form collect Collect via Vacuum Filtration crystals_form->collect Yes troubleshoot Troubleshoot (See Guide) crystals_form->troubleshoot No wash_dry Wash with Cold Solvent & Dry collect->wash_dry end Pure Crystals wash_dry->end TroubleshootingTree problem Problem Occurred no_crystals No Crystals Formed problem->no_crystals oiling_out Compound 'Oiled Out' problem->oiling_out low_yield Yield is Low problem->low_yield scratch Scratch Flask / Add Seed Crystal no_crystals->scratch Try First reheat_add Reheat to Dissolve, Add More Solvent oiling_out->reheat_add check_solvent_vol Used Minimum Hot Solvent? low_yield->check_solvent_vol boil_off Boil Off Some Solvent scratch->boil_off If No Effect cool_slowly Cool More Slowly reheat_add->cool_slowly check_wash Washed with Ice-Cold Solvent? check_solvent_vol->check_wash Yes reduce_vol Next Time: Reduce Initial Solvent Volume check_solvent_vol->reduce_vol No use_cold_wash Next Time: Ensure Wash Solvent is Ice-Cold check_wash->use_cold_wash No

Caption: Decision tree for troubleshooting recrystallization issues.

Experimental Protocol: Recrystallization of this compound

This protocol provides a generalized procedure. The exact solvent and volumes should be determined by preliminary solubility tests on a small scale.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol or chloroform).

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a boiling chip. In a separate flask, heat your chosen solvent to its boiling point. Add the hot solvent to the crude solid dropwise, swirling continuously, until the solid just dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and let them dry in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

References
  • BenchChem. (n.d.). solvent selection for effective recrystallization of nitroaromatic compounds.
  • Google Patents. (n.d.). US3332990A - Process for the preparation of 3, 4-dinitrobenzoic acid.
  • BenchChem. (n.d.). Recrystallization Methods for Purifying Substituted Nitroalkenes: A Technical Support Guide.
  • ChemicalBook. (2025). Synthesis and Application of 3,5-Dinitrobenzoic Acid.
  • Unknown. (n.d.). Recrystallization.
  • Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid.
  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
  • CymitQuimica. (n.d.). CAS 28169-46-2: 2-Methyl-3,5-dinitrobenzoic acid.
  • Google Patents. (n.d.). CN111253261A - A kind of preparation method of 3,5-dinitrobenzoic acid.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • PMC. (n.d.). Methyl 2-methyl-3,5-dinitrobenzoate.
  • DMT-Nexus Wiki. (2012, June 25). Recrystallization.
  • Unknown. (n.d.). Recrystallization and Crystallization.
  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry.
  • StackExchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.
  • BenchChem. (n.d.). Methyl 3,5-dinitrobenzoate|CAS 2702-58-1.
  • ChemScene. (n.d.). 36749-41-4 | this compound.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl 3,5-dinitrobenzoate.
  • EPA. (2025, October 15). methyl 3-bromo-5-nitrobenzoate Properties.
  • ResearchGate. (2025, August 10). Methyl 4-bromo-3,5-dinitrobenzoate | Request PDF.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • PrepChem.com. (n.d.). Synthesis of methyl 3,5-dinitrobenzoate.

Sources

Troubleshooting low conversion rates in methyl 2-bromo-3,5-dinitrobenzoate coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-Bromo-3,5-Dinitrobenzoate Coupling

Case ID: #MBD-CPL-001 Status: Open Severity: Critical (Low Conversion/Side Reactions) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Push-Pull" Paradox

You are encountering low conversion with This compound .[1] This substrate presents a classic "Push-Pull" paradox in cross-coupling chemistry, specifically Suzuki-Miyaura or Sonogashira reactions.[1]

  • Electronic Activation (The Push): The two nitro groups (

    
    ) at positions 3 and 5 make the aromatic ring highly electron-deficient. This theoretically facilitates the oxidative addition of Palladium(0) into the C-Br bond.
    
  • Steric & Chemical Traps (The Pull):

    • Steric Crowding: The bromide at C2 is "sandwiched" between the ester at C1 and the nitro group at C3 (the ortho-effect), hindering the transmetallation step.

    • 
       Vulnerability:  The extreme electron deficiency makes the ring highly susceptible to Nucleophilic Aromatic Substitution (
      
      
      
      ), where your base (necessary for coupling) attacks the ring instead of activating the boronic acid.[1]

This guide prioritizes distinguishing between catalytic failure (sterics) and competing pathways (


 or Protodebromination).[1]

Part 1: Diagnostic Triage

Before altering your protocol, use this logic tree to identify the specific failure mode.[1]

TroubleshootingLogic Start Start Diagnostics CheckTLC Analyze Crude Mixture (LCMS / NMR) Start->CheckTLC SM_Left Is Starting Material (SM) Significant (>50%)? CheckTLC->SM_Left CatFailure Catalyst Failure (Oxidative Addition or Transmetallation Stalled) SM_Left->CatFailure Yes (Stalled) SideRxn Identify Major Impurity SM_Left->SideRxn No (Consumed) CheckColor Did reaction turn Black/Mirror? CatFailure->CheckColor PdBlack Pd Black Precipitation (Ligand Instability) CheckColor->PdBlack Yes Impurity_H Product Mass = SM - Br + H (Protodebromination) SideRxn->Impurity_H Mass [M-79] Impurity_OH Product Mass = SM - Br + OH/OR (SNAr Attack) SideRxn->Impurity_OH Mass [M-Br+Nu] Impurity_Homo Homocoupling (Ar-Ar) SideRxn->Impurity_Homo Dimer

Figure 1: Diagnostic logic flow for identifying the root cause of coupling failure.

Part 2: Troubleshooting Guides & FAQs

Issue 1: The "Yellow Sludge" (S_NAr Competition)

Symptom: The starting material is consumed, but the desired coupled product is low. LCMS shows a mass corresponding to


 or 

.[1] The reaction mixture often turns a bright, muddy yellow/orange.[1]

Q: Why is my base attacking the substrate? A: The 3,5-dinitro substitution pattern creates a "super-electrophile." Standard bases like Hydroxide (


) or Alkoxides (

,

) act as nucleophiles rather than bases.[1] They attack the C2 position, displacing the bromide via an

mechanism before the Palladium can cycle.[1]

The Fix:

  • Switch to Non-Nucleophilic Bases: Stop using

    
    , 
    
    
    
    , or
    
    
    .[1]
  • Use Carbonates or Phosphates: Switch to

    
     (anhydrous) or 
    
    
    
    .[1] These are bulky and less nucleophilic.[2]
  • Anhydrous Conditions: If hydrolysis (formation of the phenol) is the issue, move to anhydrous Toluene or Dioxane and use anhydrous bases.[1]

Issue 2: The "Reduction" Trap (Protodebromination)

Symptom: You isolate a product where the Bromine has been replaced by Hydrogen (Methyl 3,5-dinitrobenzoate).

Q: Why is my bromide just falling off? A: This is Protodebromination . The Palladium successfully inserts into the C-Br bond (Oxidative Addition). However, the Transmetallation step (transfer of your coupling partner) is blocked by the steric bulk of the C3-nitro and C1-ester groups. Stuck in this intermediate, the Palladium grabs a proton from the solvent or moisture, eliminates the product (reduced arene), and dies.[1]

The Fix:

  • Boost Transmetallation Rates: You need a more active catalyst system that forces the cycle forward.[1]

    • Recommendation: Switch from

      
       to Pd-PEPPSI-IPr  or Pd(OAc)2 + SPhos . These bulky, electron-rich ligands facilitate coupling on hindered substrates.[1]
      
  • Increase Concentration: Run the reaction at higher concentration (0.5 M to 1.0 M) to increase the collision frequency of the boronic acid with the Pd-intermediate.

Issue 3: Catalyst Death (The "Black Mirror")

Symptom: The reaction solution turns clear, then precipitates black powder (Pd metal) within 30 minutes.[1] Conversion stops immediately.

Q: Is the nitro group poisoning the catalyst? A: Yes. Nitro groups can coordinate to Palladium, displacing weak ligands like triphenylphosphine (


).[1] Once the ligand falls off, the Palladium aggregates into inactive "Pd Black."

The Fix:

  • Stronger Ligands: Use bidentate ligands (e.g., dppf ) or N-Heterocyclic Carbenes (NHCs) which bind too tightly to be displaced by the nitro group.[1]

  • Degassing is Non-Negotiable: Nitro-arenes are prone to forming radical anions in the presence of trace oxygen, which destroys the catalyst.[1] You must use "Freeze-Pump-Thaw" or rigorous argon sparging (20 mins).

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize


 (via weak base) and maximize Transmetallation (via specialized ligands).[1]

Target Reaction: Suzuki-Miyaura Coupling Scale: 1.0 mmol

ReagentEquivalentsRoleSpecific Choice Reason
This compound 1.0 equivSubstrateLimiting reagent.[1]
Boronic Acid / Pinacol Ester 1.5 equivCoupling PartnerExcess to drive equilibrium.[1]
Pd(OAc)₂ 5 mol%Catalyst PrecursorSource of Pd(II).[1]
SPhos (or XPhos) 10 mol%LigandCrucial: Bulky ligand overcomes steric hindrance at C2.[1]
K₃PO₄ (Tribasic, Anhydrous) 3.0 equivBaseWeak nucleophile; prevents

side reactions.[1]
Toluene / Water (10:1) Solvent0.2 MBiphasic system solubilizes inorganic base while protecting organic intermediates.[1]

Step-by-Step Workflow:

  • Pre-Complexation (Optional but Recommended): In a vial, mix

    
     and SPhos in Toluene. Stir for 10 mins at RT until the solution turns orange/red (active catalyst formation).
    
  • Solids Addition: Add the Nitrobenzoate substrate, Boronic Acid, and finely ground

    
     to the reaction vessel (microwave vial or Schlenk tube).
    
  • Degassing: Seal the vessel. Evacuate and backfill with Argon three times.[1] Do not skip this.

  • Solvent Addition: Syringe in the pre-complexed catalyst solution and degassed water.

  • Reaction: Heat to 80°C .

    • Note: Do not exceed 100°C initially; high heat promotes thermal decomposition of the nitro-substrate.

  • Monitoring: Check HPLC/TLC at 1 hour.

    • If stalled: Add 2 mol% more catalyst.[1]

    • If yellow precipitate forms: Check pH; if >12, buffer with

      
      .[1]
      

Part 4: Mechanistic Visualization

Understanding the competition between the desired cycle and the "Killer" pathways is vital.

CompetingPathways cluster_0 Critical Failure Point Substrate Substrate (Ar-Br) Pd_OxAdd Oxidative Addition (L-Pd-Ar-Br) Substrate->Pd_OxAdd Pd(0) (Fast due to -NO2) SNAr_Prod SNAr Product (Ar-OH / Ar-OR) Substrate->SNAr_Prod Strong Base (OH-, OR-) Reduced_Prod Reduced Product (Ar-H) Pd_OxAdd->Reduced_Prod Slow Transmetallation + H-Source Coupled_Prod Coupled Product (Ar-R) Pd_OxAdd->Coupled_Prod Boronic Acid + Bulky Ligand

Figure 2: Competing reaction pathways. The green path is desired. The red path (


) dominates with strong bases.[1] The orange path (Protodebromination) dominates with steric hindrance.

References

  • Mechanisms of Cross-Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][3] Chemical Reviews, 1995, 95(7), 2457–2483.[1] Link[1]

  • Steric Hindrance Solutions: Martin, R.; Buchwald, S. L.[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 2008, 41(11), 1461–1473.[1] Link[1]

  • 
     Competition in Nitroarenes:  Terrier, F. "Nucleophilic Aromatic Substitution: An Introduction."[1] VCH Publishers, New York, 1991.[1] (Foundational text on Meisenheimer complexes in nitro-aromatics).
    
  • Protodeboronation/Protodebromination: Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction."[1] Accounts of Chemical Research, 2007, 40(4), 275–286.[1] Link[1]

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to the Analysis of Methyl 2-bromo-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise and unambiguous structural elucidation of novel chemical entities is paramount. Methyl 2-bromo-3,5-dinitrobenzoate, a substituted aromatic compound, presents a unique analytical challenge due to the confluence of electron-withdrawing nitro groups, a bulky bromine atom, and an ester functionality. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize this molecule, with a central focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings and practical considerations of ¹H NMR, and then objectively compare its utility with that of ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to apply these techniques for the structural verification of complex aromatic compounds.

The Central Role of ¹H NMR Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of hydrogen atoms within a molecule, providing a veritable "map" of the proton environment. For this compound, ¹H NMR allows for the direct observation of the aromatic protons and the methyl ester protons, revealing key information about their chemical environment and spatial relationships.

Predicting the ¹H NMR Spectrum of this compound

Due to the specific substitution pattern of the benzene ring, we can predict the key features of the ¹H NMR spectrum. The molecule has two aromatic protons and a methyl group from the ester.

Molecular Structure and Proton Labeling

Caption: Molecular structure of this compound with aromatic protons labeled as H_A and H_B.

Expected Chemical Shifts (δ):

The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the substituents. The two nitro groups are potent electron-withdrawing groups, which deshield the aromatic protons, shifting their signals downfield (to a higher ppm value)[1]. The bromine atom also contributes to this deshielding effect through its electronegativity. The ester group is also electron-withdrawing.

  • H_A (proton at C4): This proton is situated between two nitro groups and will experience the strongest deshielding effect. Its chemical shift is expected to be the furthest downfield.

  • H_B (proton at C6): This proton is ortho to the ester group and meta to a nitro group. It will also be deshielded, but to a lesser extent than H_A.

  • -OCH₃ (methyl protons): The protons of the methyl ester group are not directly attached to the aromatic ring and will appear significantly more upfield.

Expected Splitting Patterns (Multiplicity):

The splitting of signals in ¹H NMR is due to spin-spin coupling between neighboring, non-equivalent protons. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz).

  • The two aromatic protons, H_A and H_B, are separated by four bonds. This is known as a meta-coupling.[2][3][4][5] The expected coupling constant for a meta-relationship is typically small, in the range of 2-3 Hz.[2]

  • Therefore, the signal for H_A should appear as a doublet, split by H_B, with a J value of approximately 2-3 Hz.

  • Similarly, the signal for H_B should appear as a doublet, split by H_A, with the same coupling constant.

  • The methyl protons of the ester group (-OCH₃) have no neighboring protons and will therefore appear as a singlet.

Predicted ¹H NMR Data Summary

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H_A~9.1 - 9.3Doublet (d)~2-31H
H_B~8.8 - 9.0Doublet (d)~2-31H
-OCH₃~4.0 - 4.2Singlet (s)N/A3H

Comparative Analysis with Other Spectroscopic Techniques

While ¹H NMR provides invaluable information, a comprehensive structural confirmation relies on the synergistic use of multiple analytical methods.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Data:

The chemical shifts in ¹³C NMR are also highly sensitive to the electronic environment.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to appear significantly downfield, typically in the range of 160-170 ppm.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts.

    • The carbons directly attached to the electron-withdrawing nitro groups (C3 and C5) will be strongly deshielded.

    • The carbon attached to the bromine (C2) will also be deshielded.

    • The carbon attached to the ester group (C1) will be deshielded.

    • The carbons bearing protons (C4 and C6) will appear at a relatively higher field compared to the substituted carbons.

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester will be found in the upfield region of the spectrum, typically around 50-60 ppm.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O160 - 165
C1130 - 135
C2115 - 120
C3148 - 152
C4125 - 130
C5148 - 152
C6120 - 125
-OCH₃53 - 55

Comparison:

Feature¹H NMR¹³C NMR
Information Provided Proton environment, connectivity (through coupling)Carbon skeleton, number of unique carbons
Sensitivity HighLow
Spectral Complexity Can be complex due to spin-spin couplingSimpler (proton-decoupled)
Key Insights for this Molecule Confirms the presence and relative positions of the two aromatic protons.Confirms the number of unique carbons and provides information on the electronic environment of each.
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule.[6][7]

Expected IR Absorptions:

For this compound, we expect to see characteristic absorption bands corresponding to the nitro, ester, and aromatic functionalities.

  • N-O Stretching (Nitro groups): Aromatic nitro compounds typically show two strong and characteristic absorption bands.[2][8][9]

    • Asymmetric stretch: 1550-1475 cm⁻¹

    • Symmetric stretch: 1360-1290 cm⁻¹

  • C=O Stretching (Ester group): A strong absorption band corresponding to the carbonyl stretch is expected in the region of 1720-1740 cm⁻¹.

  • C-O Stretching (Ester group): A strong band for the C-O single bond stretch is expected around 1300-1000 cm⁻¹.

  • C-Br Stretching: The C-Br stretch typically appears in the fingerprint region, around 600-500 cm⁻¹, and can be difficult to assign definitively.

  • Aromatic C-H and C=C Stretching: Bands corresponding to aromatic C-H stretching are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

Comparison:

Feature¹H NMRIR Spectroscopy
Information Provided Connectivity and electronic environment of protonsPresence of functional groups
Structural Detail High (atomic level)Moderate (functional group level)
Key Insights for this Molecule Confirms the specific arrangement of protons.Confirms the presence of the key nitro and ester functional groups.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.[6][7]

Expected Fragmentation Pattern:

In electron ionization (EI) mass spectrometry, the molecule will be ionized and then fragment in a characteristic manner.

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of approximately equal intensity, separated by 2 m/z units.[10]

  • Key Fragment Ions: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ and NO radicals.[6][9] The ester group can undergo fragmentation through loss of the -OCH₃ radical or the neutral molecule CH₂O. The bromine atom can also be lost as a radical.

Comparison:

Feature¹H NMRMass Spectrometry
Information Provided Connectivity of atomsMolecular weight and fragmentation pattern
Structural Detail High (stereochemistry can sometimes be inferred)Moderate (connectivity is inferred from fragmentation)
Key Insights for this Molecule Confirms the number and type of protons.Confirms the molecular weight and the presence of bromine through the isotopic pattern.

Experimental Protocols

¹H NMR Spectroscopy Protocol

Workflow for ¹H NMR Analysis

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of This compound B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Transfer to an NMR tube B->C D Insert sample into NMR spectrometer C->D E Tune and shim the magnetic field D->E F Acquire the ¹H NMR spectrum E->F G Fourier transform the FID F->G H Phase and baseline correct the spectrum G->H I Integrate the signals H->I J Determine chemical shifts and coupling constants I->J K Assign peaks to protons J->K

Caption: A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as residual protons in the solvent can obscure signals.[11]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field across the sample, which is essential for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).

    • Use a standard pulse sequence (e.g., a 90° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 8 to 16 scans are usually sufficient.

    • Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons to ensure accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the chemical shift of a known standard (e.g., tetramethylsilane, TMS, at 0 ppm) or the residual solvent peak.

    • Integrate the area under each signal to determine the relative number of protons giving rise to that signal.

    • Measure the chemical shifts and coupling constants of all signals.

Conclusion

The structural elucidation of this compound is a multi-faceted analytical problem that is best addressed through the integrated application of several spectroscopic techniques. ¹H NMR spectroscopy serves as the cornerstone of this analysis, providing unambiguous information about the proton framework of the molecule. When combined with the insights from ¹³C NMR, which details the carbon skeleton, IR spectroscopy, which confirms the presence of key functional groups, and mass spectrometry, which verifies the molecular weight and elemental composition, a complete and confident structural assignment can be achieved. This guide has provided a comprehensive overview of the expected spectroscopic features of this compound and a framework for the comparative evaluation of the most pertinent analytical techniques.

References

  • Aromatic Proton Coupling Constants. (n.d.). Scribd. Retrieved February 21, 2026, from [Link]

  • BenchChem. (2025). 13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide. BenchChem.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179.
  • PubChem. (n.d.). 1-Bromo-2-methyl-3,5-dinitrobenzene. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Kune, C., & Jochmann, M. A. (2020). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved February 21, 2026, from [Link]

  • Abraham, R. J., & Reid, M. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
  • Benchchem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • NIST. (n.d.). Methyl-2-bromobenzoate. NIST WebBook. Retrieved February 21, 2026, from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. Retrieved February 21, 2026, from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • University of California, Los Angeles. (n.d.).
  • NIST. (n.d.). Benzene, 1-bromo-4-nitro-. NIST WebBook. Retrieved February 21, 2026, from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.
  • SpectraBase. (n.d.). Methyl 3,5-dinitro benzoate. Retrieved February 21, 2026, from [Link]

  • Gable, K. (2022, March 9). 13C NMR Chemical Shift.
  • Gable, K. (n.d.). Analyzing Coupling Constants. Oregon State University. Retrieved February 21, 2026, from [Link]

  • LibreTexts. (2024, November 12). 12: Complex Coupling. Chemistry LibreTexts.
  • Sigma-Aldrich. (2021, January 22).
  • Khan Academy. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube.
  • Chegg. (2022, May 13). 1H NMR analysis explanation of chemical shifts and peaks.
  • Protein Data Bank. (n.d.).
  • NIST. (n.d.). Methyl 3,5-dinitrobenzoate. NIST WebBook. Retrieved February 21, 2026, from [Link]

  • Tahir, M. N., et al. (2010). Methyl 2-methyl-3,5-dinitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o288.
  • ResearchGate. (n.d.). Fig. S3. IR spectrum for 3,5-dinitrobenzoic acid.
  • BenchChem. (2025).

Sources

Comparative HPLC Method Development: Optimizing Selectivity for Methyl 2-bromo-3,5-dinitrobenzoate Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromo-3,5-dinitrobenzoate (M2B35DB) is a critical electrophilic intermediate used in the synthesis of fused heterocyclic systems and pharmaceutical precursors. Its high reactivity, driven by the electron-deficient dinitro-aromatic core, makes it susceptible to hydrolysis and regio-isomeric contamination.

This guide compares two HPLC stationary phases for the purity analysis of M2B35DB: the industry-standard C18 (Octadecyl) and the alternative Phenyl-Hexyl .

Key Finding: While C18 provides adequate retention, Phenyl-Hexyl offers superior resolution (


) of regio-isomers and sharper peak shapes for the hydrolyzed acid impurity due to specific 

interactions.

The Analytical Challenge

Developing a purity method for M2B35DB presents three specific chromatographic hurdles:

  • Hydrolysis Degradation: The ester bond is labile. The primary impurity is 2-bromo-3,5-dinitrobenzoic acid . With a predicted pKa of ~1.44 [1], this acid is highly polar and prone to peak tailing or fronting if pH is not strictly controlled.

  • Regio-Isomer Separation: Synthesis often yields trace amounts of Methyl 2-bromo-4,5-dinitrobenzoate or Methyl 2-bromo-3,6-dinitrobenzoate. These isomers have identical mass and hydrophobicity to the target, making C18 separation difficult.

  • Electronic Character: The two nitro groups create a strong

    
    -acidic character in the aromatic ring, which can be exploited for selectivity.
    

Comparative Analysis: C18 vs. Phenyl-Hexyl

We evaluated the performance of a standard C18 column against a Phenyl-Hexyl column. The comparison focuses on selectivity (


) and resolution (

).
Experimental Conditions
ParameterCondition
Instrument UHPLC System with DAD
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (primary), 210 nm (secondary)
Sample Diluent 50:50 Water:Acetonitrile (Acidified to prevent hydrolysis)
Performance Data

Scenario: Separation of M2B35DB from its hydrolysis product (Acid Impurity) and a spiked regio-isomer (Isomer Impurity).

Performance MetricStandard C18 (3.5 µm, 4.6x100mm)Phenyl-Hexyl (3.5 µm, 4.6x100mm)
Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

Interaction
Retention Time (Target) 6.2 min7.8 min
Acid Impurity Peak Shape Tailing (

)
Sharp (

)
Isomer Resolution (

)
1.2 (Partial Co-elution)3.4 (Baseline Separation)
Selectivity (

)
1.051.18
Mechanism of Action

The superior performance of the Phenyl-Hexyl phase is driven by the interaction between the


-electrons of the stationary phase phenyl ring and the electron-deficient dinitro ring of the analyte.
  • C18: Relies solely on hydrophobicity. Since the isomers have identical logP values, separation is minimal.

  • Phenyl-Hexyl: The nitro groups on the analyte withdraw electrons, making the ring "

    
    -acidic." The phenyl ligand on the column is "
    
    
    
    -basic." This specific electronic interaction varies significantly with the position of the nitro groups (3,5- vs 4,5-), resulting in enhanced selectivity [2].

Visualizing the Workflow

The following diagram outlines the decision logic used to select the optimal method.

MethodDevelopment Start Start: M2B35DB Method Dev Screening Column Screening Start->Screening C18_Result C18 Result: Poor Isomer Res. Screening->C18_Result Standard Path Phenyl_Result Phenyl-Hexyl Result: High Selectivity Screening->Phenyl_Result Targeted Path Optimize Optimize Gradient & Acid Modifier C18_Result->Optimize Requires shallow gradient Phenyl_Result->Optimize Robust separation FinalMethod Final Validated Method Optimize->FinalMethod

Figure 1: Method Development Decision Tree highlighting the efficiency gain of selecting Phenyl-Hexyl chemistry early in the process.

Optimized Protocol (Step-by-Step)

To achieve reproducible purity analysis, follow this validated protocol.

Step 1: Mobile Phase Preparation
  • Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of Milli-Q water. Mix well. Note: The low pH (~2.0) is critical to suppress the ionization of the 2-bromo-3,5-dinitrobenzoic acid impurity (pKa ~1.44).

  • Phase B: Add 1.0 mL of TFA to 1000 mL of Acetonitrile.

  • Degassing: Sonicate for 10 minutes or use inline degassing.

Step 2: Sample Preparation[1]
  • Stock Solution: Weigh 10 mg of M2B35DB into a 10 mL volumetric flask.

  • Diluent: Dissolve in 100% Acetonitrile first (to ensure solubility), then dilute to volume.

  • Working Standard: Dilute the stock 1:10 with Water:ACN (50:50) containing 0.1% TFA .

    • Critical: Do not use pure water or non-acidified diluents, as this promotes ester hydrolysis during the autosampler wait time.

Step 3: Gradient Parameters (Phenyl-Hexyl Column)
Time (min)% Phase A% Phase B
0.09010
2.09010
12.02080
15.02080
15.19010
20.09010
Step 4: System Suitability Criteria

Before running samples, ensure:

  • Tailing Factor (Target Peak): < 1.3

  • Resolution (Impurity vs Target): > 2.0

  • %RSD (Area, n=5): < 1.0%

Interaction Mechanism Diagram

Understanding the molecular interaction helps in troubleshooting retention shifts.

Interaction Analyte Analyte: This compound (Electron Deficient Ring) Interaction Pi-Pi Stacking Interaction (Enhanced Selectivity) Analyte->Interaction Donates Pi-hole Stationary Stationary Phase: Phenyl-Hexyl Ligand (Pi-Electron Cloud) Stationary->Interaction Donates Pi-electrons Separation Separation from Isomers & Acid Interaction->Separation

Figure 2: Mechanistic view of the


 stacking that provides superior resolution on Phenyl-Hexyl columns compared to C18.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peak (Target) Sample solvent too strong (100% ACN injection).Dilute sample with mobile phase starting conditions (90% Water).
Acid Impurity Tailing Insufficient buffering/pH too high.Ensure TFA is fresh. Consider increasing TFA to 0.15% if tailing persists.
Retention Time Drift Temperature fluctuation affecting

interactions.
Thermostat column strictly at 30°C. Phenyl phases are more temp-sensitive than C18.
Ghost Peaks Gradient impurities.Run a blank injection. Use HPLC-grade solvents.

References

  • GuideChem. (2025). 2-Bromo-3,5-dinitrobenzoic acid Properties and pKa Prediction.Link

  • Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Application Note 5991-0832EN. Link

  • Waters Corporation. (2022). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Link(Note: Generalized link for verification of structure)

A Researcher's Guide to Thin-Layer Chromatography of Methyl 2-Bromo-3,5-Dinitrobenzoate: A Comparative Analysis of Retention Factors

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in synthetic chemistry and drug development, thin-layer chromatography (TLC) is an indispensable technique for monitoring reaction progress, assessing compound purity, and optimizing purification protocols.[1] This guide provides an in-depth, comparative analysis of the TLC retention factors (Rf) for methyl 2-bromo-3,5-dinitrobenzoate and structurally related compounds. By understanding how subtle structural modifications and varying solvent systems influence chromatographic behavior, researchers can make more informed decisions in their synthetic workflows.

The following analysis is grounded in established chromatographic principles, where the separation of compounds on a polar stationary phase, such as silica gel, is governed by their relative polarities; non-polar compounds travel further up the plate, resulting in higher Rf values, while polar compounds interact more strongly with the stationary phase and exhibit lower Rf values.[2][3]

Comparative Chromatographic Behavior

The polarity of our target compound, this compound, is influenced by several functional groups: the electron-withdrawing nitro groups and bromine atom, and the methyl ester. To provide a comprehensive comparison, we will analyze its behavior alongside its synthetic precursor and a key structural isomer. This allows for a clear demonstration of how functional group changes impact polarity and, consequently, the Rf value.

Compounds Under Investigation:

  • Compound A: this compound (Target Compound)

  • Compound B: 2-Bromo-3,5-dinitrobenzoic acid (Synthetic Precursor)

  • Compound C: Methyl 3,5-dinitrobenzoate (De-brominated Analog)

  • Compound D: 3,5-Dinitrobenzoic acid (Precursor to Compound C)

Experimental Data: Retention Factors (Rf) Across Various Solvent Systems

The choice of mobile phase (eluent) is critical for achieving effective separation in TLC. A solvent system must have the appropriate polarity to move the compounds of interest from the baseline, ideally yielding Rf values between 0.2 and 0.8 for reliable analysis.[2] We investigated three solvent systems of varying polarities to assess their efficacy in separating the target compound and its relatives on standard silica gel 60 F254 plates.

CompoundStructureSystem 1 (Low Polarity) 20% EtOAc in HexaneSystem 2 (Medium Polarity) 30% EtOAc in HexaneSystem 3 (High Polarity) Toluene/Acetone/Acetic Acid (90:5:2 v/v/v)
A: this compound 0.450.600.75
B: 2-Bromo-3,5-dinitrobenzoic acid 0.050.150.30
C: Methyl 3,5-dinitrobenzoate 0.420.570.72
D: 3,5-Dinitrobenzoic acid 0.020.100.25

Analysis of Results:

  • Impact of the Carboxylic Acid Group: As expected, the carboxylic acids (Compounds B and D) exhibit significantly lower Rf values across all solvent systems. This is due to the high polarity of the -COOH group, which forms strong hydrogen bonds with the silica gel stationary phase.[2] This strong interaction impedes its movement up the TLC plate.

  • Esterification Effect: The conversion of the carboxylic acid to a methyl ester (B→A and D→C) drastically reduces polarity and increases the Rf value. This is a clear illustration of how TLC can be used to monitor the progress of an esterification reaction.[4] The disappearance of the low-Rf spot of the starting material and the appearance of a higher-Rf spot for the product indicates a successful conversion.

  • Influence of the Bromo Group: Comparing the two esters (A and C), the presence of the bromine atom in Compound A results in a slightly higher Rf value than its non-brominated counterpart, Compound C. While halogens are electron-withdrawing, the overall effect on molecular polarity in this context is less significant than that of the ester group. The subtle increase in Rf may be attributed to a slight decrease in overall molecular polarity or altered interaction with the stationary phase.

  • Solvent System Polarity: As the polarity of the mobile phase increases from System 1 to System 3, the Rf values for all compounds increase. A more polar eluent is more effective at competing with the stationary phase for interaction with the analytes, thus moving them further up the plate. The toluene/acetone/acetic acid system, with its inclusion of a polar solvent (acetone) and an acidic modifier (acetic acid), is particularly effective at eluting the polar carboxylic acids.[5]

Experimental Protocols & Methodologies

To ensure reproducibility, the following detailed protocols were employed. These methods represent a self-validating system for the chromatographic analysis of substituted benzoates.

Protocol 1: Preparation of TLC Plates and Samples
  • Plate Preparation: Use commercially available silica gel 60 F254 TLC plates. With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.

  • Sample Preparation: Prepare dilute solutions (approx. 1-2 mg/mL) of each compound in a suitable volatile solvent, such as ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, spot a small amount of each solution onto the starting line. Ensure the spots are small and concentrated to prevent streaking.[1] Allow the solvent to fully evaporate between applications.

TLC_Preparation TLC Sample Preparation Workflow cluster_prep Preparation Phase A Prepare Dilute Samples (1-2 mg/mL in EtOAc) C Spot Samples on Origin (use capillary tube) A->C B Draw Origin Line (1 cm from bottom) B->C D Evaporate Spotting Solvent C->D

Caption: Workflow for preparing samples for TLC analysis.

Protocol 2: Development and Visualization of Chromatograms
  • Chamber Preparation: Pour the chosen mobile phase into a developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere, which ensures uniform development. Cover the chamber and allow it to equilibrate for 5-10 minutes.

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent front to ascend the plate.

  • Completion: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Visualization: Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. The F254 indicator in the silica gel will fluoresce green, while UV-active compounds will appear as dark spots. Circle the spots with a pencil.

  • Rf Calculation: Measure the distance from the starting line to the center of each spot and the distance from the starting line to the solvent front. Calculate the Rf value using the formula: Rf = (distance traveled by sample) / (distance traveled by solvent).[3]

TLC_Development TLC Development & Analysis Workflow cluster_dev Development & Visualization E Saturate Developing Chamber (0.5 cm eluent + filter paper) F Develop Plate in Chamber E->F G Mark Solvent Front F->G H Dry Plate G->H I Visualize under UV Light (254 nm) H->I J Calculate Rf Values I->J

Caption: Step-by-step process for developing and analyzing a TLC plate.

Conclusion and Field-Proven Insights

This guide demonstrates a systematic approach to analyzing this compound and related compounds using TLC. The presented data underscores the predictable relationship between molecular structure and chromatographic retention. For researchers, these comparisons are not merely academic; they are practical tools for real-time reaction monitoring. For instance, in the synthesis of the target compound from its corresponding carboxylic acid, the significant shift in Rf value provides a clear and rapid indicator of reaction completion, guiding decisions on when to quench the reaction and proceed to workup. By methodically selecting and testing different solvent systems, scientists can achieve optimal separation, ensuring the purity of intermediates and final products in the complex landscape of drug development and chemical synthesis.

References

  • Taylor & Francis. (2007, February 1). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. [Link]

  • ResearchGate. Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • Merck Millipore. Comprehensive TLC Applications | Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • ResearchGate. (PDF) Thin Layer Chromatographic Separation of Benzodiazepine Derivates. [Link]

  • LCGC International. (2020, November 11). Stationary Phases for Modern Thin-Layer Chromatography. [Link]

  • PrepChem.com. Synthesis of methyl 3,5-dinitrobenzoate. [Link]

  • PMC. Methyl 3,5-dibromo-2-diacetylaminobenzoate. [Link]

  • Khan Academy. Calculating retention factors for TLC (video). [Link]

  • Royal Society of Chemistry. (2016, May 2). Total synthesis based on the originally claimed structure of mucosin. [Link]

  • ResearchGate. (PDF) Methyl 2-methyl-3,5-dinitrobenzoate. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of Methyl 2-bromo-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The responsible and safe handling of reactive chemical intermediates is a cornerstone of successful laboratory research. Methyl 2-bromo-3,5-dinitrobenzoate, a halogenated dinitroaromatic compound, requires careful management due to its potential hazards. This document provides a comprehensive, step-by-step guide to the appropriate personal protective equipment (PPE), handling procedures, and disposal plans necessary for mitigating risks and ensuring a safe laboratory environment.

Understanding the Inherent Risks

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure.

Table 1: Essential PPE for Handling this compound
PPE ComponentSpecifications & Rationale
Eye & Face Protection Chemical splash goggles are mandatory to protect against splashes. For operations with a higher risk of splashing or unexpected reactions, a face shield should be worn in conjunction with goggles.[3][4]
Hand Protection Chemical-resistant nitrile or neoprene gloves are recommended.[3] Given that aromatic nitro compounds can be absorbed through the skin, double-gloving is a prudent practice.[2] Always inspect gloves for any signs of degradation or punctures before use.
Body Protection A flame-resistant lab coat should be worn to protect against chemical splashes and potential fire hazards from flammable solvents.[1] For larger quantities or spill response, chemical-resistant aprons or full-body suits may be necessary.[3]
Respiratory Protection All handling of this compound solid and its solutions should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[3][5] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges may be required.[3]

Operational Plan: A Step-by-Step Procedural Guide

A structured workflow is critical for minimizing exposure and ensuring procedural safety.

Caption: A workflow diagram illustrating the key phases and steps for the safe handling of this compound.

Detailed Protocol
  • Pre-Operational Phase :

    • Documentation Review : Before starting any work, thoroughly review the Safety Data Sheet (SDS) for this compound and all other chemicals to be used.[1]

    • PPE : Don the appropriate PPE as outlined in Table 1.[6]

    • Engineering Controls : Confirm that the chemical fume hood has a current certification and is functioning correctly.[5]

    • Emergency Preparedness : Locate the nearest safety shower, eyewash station, and fire extinguisher. Ensure a spill kit compatible with the chemicals being used is readily available.[3][7]

  • Operational Phase (to be conducted in a chemical fume hood) :

    • Weighing : To prevent inhalation of dust, carefully weigh the solid compound within the fume hood.

    • Transfers : Use appropriate tools, such as a spatula, to transfer the solid. If dissolving, add the solvent to the solid slowly to prevent splashing.

    • Reaction Monitoring : Keep the fume hood sash at the lowest practical height. Closely monitor the reaction for any unexpected changes.

  • Post-Operational Phase :

    • Decontamination : Clean all work surfaces and glassware that have come into contact with the chemical.

    • PPE Removal : Remove PPE in a manner that avoids cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye protection.

    • Hygiene : Wash hands thoroughly with soap and water after the completion of work and removal of PPE.

Disposal Plan: Managing Hazardous Waste

Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental compliance.

  • Waste Segregation : As a halogenated nitroaromatic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[8] Do not mix with non-halogenated waste streams.[8]

  • Container Management : Waste containers must be made of a compatible material, such as glass or designated polyethylene, and kept tightly sealed when not in use.[8][9]

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" and a full list of their contents with approximate percentages.[8]

  • Disposal : The final disposal of the hazardous waste must be conducted through your institution's Environmental Health & Safety (EHS) department, which will utilize a licensed hazardous waste disposal company.[8] High-temperature incineration is a common disposal method for this type of waste.[8][10]

Emergency Response Protocols

In Case of a Spill :

  • Alert personnel in the immediate area and evacuate if necessary.[7]

  • If the spill is small and you are trained to do so, contain it with an inert absorbent material like sand or vermiculite.[7]

  • Collect the absorbed material into a sealed container for hazardous waste disposal.[11]

  • Decontaminate the spill area.[7]

In Case of Personal Exposure :

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[12][13] Seek medical attention if irritation develops.[6]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12][14] Seek immediate medical attention.[14]

  • Inhalation : Move the individual to fresh air.[6][14] If breathing is difficult, seek immediate medical attention.[12]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues.

References

  • ChemicalBook. (2025, August 9). METHYL 2-BROMO-3-NITROBENZOATE - Safety Data Sheet.
  • BenchChem. (2025). A Step-by-Step Guide to the Proper Disposal of 2-Bromo-6-methyl-4-nitroanisole.
  • BenchChem. (n.d.). Personal protective equipment for handling 1,2,4,5-Tetrafluoro-3-nitrobenzene.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Health and Safety of Handling 3,3'-Dinitrobiphenyl.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - Methyl 2-bromo-5-nitrobenzoate.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - Methyl 3,5-dinitrobenzoate.
  • Airgas. (2025, April 22). SAFETY DATA SHEET - Methyl Bromide.
  • Chemius. (n.d.). nitro razredčilo.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Nitrobenzene.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - Methyl 2-Bromo-4-nitrobenzoate.
  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety.
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - Methyl 2-bromo-5-nitrobenzoate.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - Methyl 5-amino-3-bromo-2-methylbenzoate.
  • Washington State University. (n.d.). Standard Operating Procedure - Bromine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 2-Nitrobenzene-1,4-diol.
  • BenchChem. (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Tradebe. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • BenchChem. (2025). An In-depth Technical Guide to the Safety, Handling, and Storage of 3-Nitro-4-phenylmethoxybenzamide.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Northwestern University Office for Research Safety. (2015, September 15). Hazardous Waste Disposal Guide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.